BO-1236
Descripción
Propiedades
Número CAS |
105358-77-8 |
|---|---|
Fórmula molecular |
C26H28N6O9S2 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1 |
Clave InChI |
QDBUMQXESHMJDI-AVRDEDQJSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
Apariencia |
Solid powder |
Otros números CAS |
105358-77-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate BO 1236 BO-1236 L 658310 L-658,310 |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of CER-1236: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound initially inquired about as "BO-1236" has been identified through comprehensive research as CER-1236 , a Chimeric Engulfment Receptor T-cell therapy. This guide will focus on the publicly available scientific and clinical data for CER-1236.
Executive Summary
CER-1236 is an investigational autologous T-cell immunotherapy being developed by CERo Therapeutics. It represents a novel approach in cancer treatment by engineering T-cells to not only recognize and kill cancer cells but also to engulf and present tumor antigens, thereby stimulating a broader and more durable anti-tumor immune response. This dual mechanism of action, combining the cytotoxic capabilities of T-cells with the phagocytic function of myeloid cells, positions CER-1236 as a promising candidate for the treatment of both hematological malignancies and solid tumors. Preclinical studies have demonstrated its potential in various cancer models, and it is currently being evaluated in Phase 1 clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.
Core Mechanism of Action: A Dual-Pronged Attack on Cancer
The central innovation of CER-1236 lies in its Chimeric Engulfment Receptor (CER). This engineered receptor endows T-cells with the ability to recognize phosphatidylserine (PS), a phospholipid that is typically sequestered on the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of cancer cells—a phenomenon often referred to as an "eat me" signal.[1]
The CER-1236 construct is a fusion of several key protein domains:
-
Extracellular Domain: The IgV domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4). TIM-4 is a natural receptor for phosphatidylserine, mediating the clearance of apoptotic cells by phagocytes.[1][2]
-
Transmembrane Domain: A standard transmembrane domain to anchor the receptor in the T-cell membrane.
-
Intracellular Signaling Domains: A combination of signaling domains including CD28, the zeta chain of the T-cell receptor (TCR)/CD3 complex (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2]
This unique combination of domains orchestrates a two-pronged anti-tumor response upon engagement with PS on cancer cells:
-
Direct Cytotoxicity: The CD28 and CD3ζ signaling domains are classical T-cell co-stimulatory and activation domains. Their activation upon PS binding triggers the standard cytotoxic machinery of the T-cell, leading to the release of granzymes and perforin, which induce apoptosis in the target cancer cell.[2]
-
Phagocytosis and Antigen Presentation: The TIM-4 extracellular domain, in conjunction with the TLR2 signaling domain, initiates a phagocytic-like engulfment of the tumor cell or its fragments.[2] This process allows the CER-1236 T-cell to internalize tumor-associated antigens (TAAs). These TAAs are then processed and presented on the T-cell's surface via MHC class I molecules. This cross-presentation can then prime and activate other bystander T-cells, broadening the anti-tumor immune response to a wider array of tumor antigens and potentially overcoming tumor antigen heterogeneity and escape.[2]
Signaling Pathway of CER-1236 Activation
Preclinical Data
Preclinical studies have provided the foundational evidence for the dual mechanism of action and anti-tumor efficacy of CER-1236. This data has been presented at scientific conferences, including the Society for Immunotherapy of Cancer (SITC) conference.[3][4]
Target Expression on Tumor Cells
A prerequisite for the activity of CER-1236 is the surface expression of its target, phosphatidylserine (TIM-4 ligand), on cancer cells. Studies have confirmed TIM-4-L expression on various cancer cell lines.
| Cell Line | Cancer Type | TIM-4-L Expression (%) | Reference |
| A2780 | Ovarian Cancer | 28.9 | [3] |
| Kuramochi | Ovarian Cancer | 31.4 | [3] |
| SKOV-3 | Ovarian Cancer | 19.9 | [3] |
Table 1: TIM-4-L Expression on Ovarian Cancer Cell Lines.
Interestingly, exposure of ovarian cancer cell lines to the secreted factors from stimulated CER-1236 T-cells led to an increase in TIM-4-L expression, suggesting a potential positive feedback loop.[3]
In Vitro Cytotoxicity
The ability of CER-1236 to directly kill cancer cells has been demonstrated in co-culture assays.
| Target Cell Line | Cancer Type | Effector:Target Ratio | Cytotoxicity (%) | Reference |
| Kuramochi | Ovarian Cancer | 2:1 | 52.4 | [3] |
| SKOV-3 | Ovarian Cancer | 2:1 | 70.1 | [3] |
Table 2: In Vitro Cytotoxicity of CER-1236 against Ovarian Cancer Cell Lines.
In Vivo Efficacy and Safety
In vivo studies using preclinical murine models have been conducted to assess the anti-tumor activity and safety of CER-1236. While specific tumor growth inhibition data is not yet publicly available in detail, reports indicate potent in vivo anti-tumor activity.[5] A safety and toxicology assessment in NSG MHC I/II double knockout mice showed T-cell engraftment in lymphoid organs without any clinically relevant toxicities at doses of 0.25 and 2.5 million CER-1236 T-cells per mouse, with measurements taken at 3 and 28 days post-infusion.[3]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of CER-1236, based on available information.
Generation of CER-1236 T-Cells
Autologous T-cells are genetically modified to express the Chimeric Engulfment Receptor.
-
T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Transduction: A lentiviral vector is used to transduce the T-cells with the gene encoding the CER-1236 construct. This process is performed in a closed and automated system such as a CliniMACS Prodigy®.[3]
-
Expansion: The engineered T-cells are expanded in culture to achieve a sufficient number for therapeutic administration.
In Vitro Cytotoxicity Assay
This assay measures the ability of CER-1236 T-cells to kill target cancer cells.
-
Cell Lines: Target cancer cell lines (e.g., Kuramochi, SKOV-3) and effector CER-1236 T-cells are prepared.
-
Co-culture: The effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 2:1) for a defined period.
-
Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assays or flow cytometry-based assays that measure the percentage of dead target cells.
Phagocytosis Assay
This assay evaluates the engulfment of tumor cells by CER-1236 T-cells.
-
Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome).
-
Co-culture: Labeled tumor cells are co-cultured with CER-1236 T-cells.
-
Quantification: The uptake of the fluorescently labeled tumor cells by the CER-1236 T-cells is quantified by flow cytometry or fluorescence microscopy.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of CER-1236 in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human tumor and T-cells.
-
Tumor Implantation: Human cancer cells are implanted into the mice, either subcutaneously or orthotopically.
-
Treatment: Once tumors are established, mice are treated with an intravenous infusion of CER-1236 T-cells.
-
Efficacy Assessment: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging.
Experimental Workflow
Clinical Development
CER-1236 is currently in Phase 1 clinical development for two main indications:
-
Acute Myeloid Leukemia (AML): A Phase 1/1b, multi-center, open-label, dose-escalation study is evaluating the safety and preliminary efficacy of CER-1236 in patients with relapsed/refractory AML or those with measurable residual disease.[6]
-
Advanced Solid Tumors: An Investigational New Drug (IND) application has been cleared by the FDA for a Phase 1 trial of CER-1236 in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[7]
Conclusion
CER-1236 represents a promising and innovative approach to cancer immunotherapy. Its unique dual mechanism of action, which combines direct T-cell cytotoxicity with phagocytosis and subsequent antigen presentation, has the potential to overcome some of the limitations of current cancer therapies, such as tumor antigen heterogeneity and immune escape. The preclinical data to date are encouraging, demonstrating anti-tumor activity and a favorable safety profile. The ongoing Phase 1 clinical trials will be crucial in determining the safety and efficacy of CER-1236 in patients and its potential as a future therapeutic option for a range of cancers.
Logical Relationship Diagram
References
- 1. Facebook [cancer.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tipranks.com [tipranks.com]
- 5. researchgate.net [researchgate.net]
- 6. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 7. targetedonc.com [targetedonc.com]
Uncharted Territory: The Enigma of BO-1236 in Scientific Literature
A comprehensive search of publicly available scientific and technical databases has revealed no specific information regarding a compound designated as "BO-1236." This suggests that "this compound" may be an internal, unpublished codename for a novel therapeutic candidate, a compound that has not yet been disclosed in patents or peer-reviewed literature, or potentially a hypothetical molecule for the purposes of this request.
Consequently, the creation of an in-depth technical guide detailing the discovery, synthesis pathway, quantitative data, and experimental protocols for this compound is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows cannot be fulfilled without foundational information on the compound .
One search result referenced a biosynthetic pathway in the microorganism Vibrio cholerae O1 MJ-1236, specifically the "Terpenoid backbone biosynthesis" pathway.[1] However, this pertains to the metabolic pathways within a specific bacterial strain and does not describe a discrete, synthesized compound with the identifier "this compound."
For researchers, scientists, and drug development professionals interested in the discovery and synthesis of novel compounds, the typical journey from initial finding to a comprehensive data package involves several key stages, each generating a wealth of technical information. A generalized workflow for such a process is outlined below.
A Generalized Framework for Compound Discovery and Development
Should information on this compound become publicly available, a technical guide would be structured to include the following sections:
1. Discovery and Lead Identification: This section would detail the initial screening campaign or rational design process that led to the identification of this compound. It would include information on the biological target, the screening assays employed, and the structure-activity relationships (SAR) of the initial hits.
2. Synthesis Pathway and Process Chemistry: A detailed description of the synthetic route to this compound would be provided, including starting materials, reagents, reaction conditions, and purification methods. This would be accompanied by a logical flowchart illustrating the key synthetic steps.
Caption: A generalized workflow for the chemical synthesis of a target compound.
3. In Vitro Biological Characterization: This would present quantitative data from a battery of in vitro assays.
-
Table 1: In Vitro Potency and Selectivity of this compound
Assay Type Target/Cell Line Metric (e.g., IC50, EC50, Ki) Value (nM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
-
Table 2: ADME Profile of this compound
Parameter Assay Result Solubility Data Not Available Data Not Available Permeability Data Not Available Data Not Available | Metabolic Stability | Data Not Available | Data Not Available |
4. Mechanism of Action and Signaling Pathways: Elucidation of how this compound exerts its biological effect would be described, supported by a signaling pathway diagram.
Caption: A hypothetical signaling cascade initiated by the binding of a compound.
5. In Vivo Efficacy and Pharmacokinetics: Data from preclinical animal models would be summarized.
-
Table 3: In Vivo Efficacy of this compound
Animal Model Dosing Regimen Efficacy Endpoint Result | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
-
Table 4: Pharmacokinetic Parameters of this compound
Species Route T1/2 (h) Cmax (ng/mL) AUC (ng*h/mL) Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
6. Experimental Protocols: This section would provide detailed, step-by-step methodologies for the key assays and synthetic procedures mentioned in the guide, enabling reproducibility.
Until information regarding "this compound" is made publicly available, the scientific community awaits the disclosure of what could be a promising new area of research. We encourage the originators of this query to provide a more specific chemical name, CAS number, or relevant publication to enable a thorough and accurate response.
References
In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent
South San Francisco, CA – Preliminary in vitro studies of BO-1236, a novel chimeric engulfment receptor (CER) T-cell therapy, have demonstrated its potential as a potent, dual-function immuno-oncology agent. Developed by CERo Therapeutics, this compound is engineered to target the "eat me" signal, phosphatidylserine (PS), on tumor cells, initiating a two-pronged attack through both direct T-cell mediated cytotoxicity and phagocytosis. These early findings highlight the promise of this compound in targeting a broad range of cancers, including solid tumors and hematologic malignancies.
This compound is a complex engineered T-cell product that incorporates the extracellular domain of TIM-4, which recognizes and binds to PS, fused to intracellular signaling domains including CD28, CD3ζ, and a Toll-like receptor 2 (TLR2) domain. This unique construction allows this compound not only to kill cancer cells directly but also to engulf them, a function typically associated with innate immune cells like macrophages.
Key Preclinical Findings
In vitro investigations have revealed the robust anti-tumor activity of this compound against various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, co-culture with this compound in combination with the EGFR inhibitor osimertinib resulted in the elimination of 97% of target cells within 72 hours, even at low effector-to-target ratios. Furthermore, this compound demonstrated significant phagocytic activity, with 60% of the engineered T-cells showing an increased uptake of PS-coated beads.
Cytokine release assays have also indicated that this compound T-cells secrete high levels of key anti-tumor cytokines, including IFN-γ, TNF-α, and granzyme B, upon engagement with target cells. Notably, in a plate-bound PS assay, IFN-γ secretion was shown to be dose-dependent, peaking at a concentration of 12.5 μg/mL. These findings suggest that this compound can effectively orchestrate a multifaceted anti-tumor immune response.
Recent preclinical data presented at the Society for Immunotherapy of Cancer (SITC) conferences in 2024 and 2025 further underscore the potential of this compound. The 2024 presentation highlighted its ability to kill ovarian cancer cell lines, while the 2025 data focused on its sustained effector function and resistance to exhaustion, a common challenge in T-cell therapies.
Quantitative Data Summary
| Experiment | Target Cells/Stimulant | Key Finding |
| Cytotoxicity | NSCLC cell line (in combination with osimertinib) | 97% elimination of target cells by 72 hours. |
| Phagocytosis | PS-coated beads | 60% of CER-1236 T-cells demonstrated increased bead uptake. |
| Cytokine Release | Plate-bound Phosphatidylserine (PS) | Dose-dependent IFN-γ secretion, peaking at 12.5 μg/mL. |
| Cytokine Release | Mantle Cell Lymphoma (MCL) cell line (REC-1) | High levels of IFN-γ, TNF-α, and granzyme B secretion. |
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound T-cells was assessed using an IncuCyte® S3 Live-Cell Analysis System.
-
Cell Preparation: Target cancer cells (e.g., NSCLC or MCL cell lines) were seeded in 96-well plates and allowed to adhere overnight.
-
Co-culture: this compound T-cells were added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1 and 1:2).
-
Imaging and Analysis: The co-cultures were placed in the IncuCyte® system, and images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours. The instrument's software was used to quantify the reduction in the number of target cells over time, providing a measure of cytotoxicity.
Phagocytosis Assay
The phagocytic capacity of this compound T-cells was evaluated using pHrodo®-labeled beads and flow cytometry.
-
Bead Preparation: Commercially available beads were coated with phosphatidylserine (PS) and labeled with the pH-sensitive dye, pHrodo®, which fluoresces brightly in the acidic environment of the phagosome.
-
Co-incubation: this compound T-cells were incubated with the pHrodo®-labeled, PS-coated beads.
-
Flow Cytometry: Following incubation, the cells were analyzed by flow cytometry. The percentage of T-cells that had internalized the fluorescent beads was determined, indicating the level of phagocytic activity.
Cytokine Release Assay
The profile of cytokines secreted by this compound T-cells upon target engagement was determined using a multiplex cytokine analysis.
-
Co-culture and Supernatant Collection: this compound T-cells were co-cultured with target cells or stimulated with plate-bound PS. After a specified incubation period, the cell culture supernatant was collected.
-
Multiplex Analysis: The collected supernatant was analyzed using a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify the concentrations of multiple cytokines, including IFN-γ, TNF-α, and granzyme B.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Workflow for the phagocytosis assay.
The preliminary in vitro data for this compound provide a strong rationale for its continued development as a novel cancer immunotherapy. Its dual mechanism of action, targeting a fundamental hallmark of cancer cells, suggests the potential for broad applicability and a robust anti-tumor response. Further studies will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.
An In-depth Technical Guide on BO-1236 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of BO-1236, a potent catechol-containing cephalosporin. This document delves into their mechanism of action, structure-activity relationships, quantitative antimicrobial activity, and the experimental protocols for their synthesis and evaluation.
Introduction to this compound and its Significance
This compound is a cephalosporin antibiotic characterized by an N-methyl-5,6-dihydroxyisoindolinium moiety, which contains a catechol group, attached to the 3-methylene of the cephem nucleus[1]. This structural feature is crucial for its enhanced antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa[1]. The catechol group mimics natural siderophores, iron-chelating molecules produced by bacteria, allowing the antibiotic to be actively transported into the bacterial cell through iron uptake systems[2]. This "Trojan horse" strategy enables the cephalosporin to bypass some common resistance mechanisms and accumulate at its site of action, the penicillin-binding proteins (PBPs), leading to potent bactericidal effects. The unique mechanism of action and potent activity of this compound have spurred significant interest in the development of its structural analogs and derivatives to further improve its antimicrobial spectrum, pharmacokinetic properties, and stability against β-lactamases.
Mechanism of Action: The TonB-Dependent Iron Uptake Pathway
The enhanced antimicrobial activity of this compound and its catechol-containing analogs is largely attributed to their ability to exploit the TonB-dependent iron transport system in Gram-negative bacteria. This active transport mechanism allows the cephalosporin to be shuttled across the outer bacterial membrane, a significant barrier for many antibiotics.
The process can be summarized as follows:
-
Siderophore Mimicry : The catechol moiety of the cephalosporin analog chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking a natural ferric-siderophore complex.
-
Outer Membrane Receptor Binding : This complex is then recognized and bound by specific TonB-dependent transporters (TBDTs) located on the outer membrane of the bacteria.
-
Energy Transduction and Transport : The transport of the cephalosporin-iron complex across the outer membrane is an energy-dependent process. The TonB-ExbB-ExbD protein complex, located in the cytoplasmic membrane, transduces the proton motive force to the TBDT, inducing a conformational change that facilitates the translocation of the molecule into the periplasmic space.
-
Periplasmic Transit and Target Engagement : Once in the periplasm, the cephalosporin can reach its primary targets, the penicillin-binding proteins (PBPs), located on the inner membrane. Inhibition of PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.
Caption: TonB-Dependent Uptake of this compound Analogs.
Quantitative Antimicrobial Activity
The in vitro activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for this compound and related catechol-containing cephalosporins against a panel of clinically relevant bacterial strains.
Table 1: In Vitro Activity of this compound and Comparator Cephalosporins
| Organism (Strain) | This compound | Ceftazidime | Cefotaxime |
| Escherichia coli | 0.2 | 0.4 | 0.1 |
| Klebsiella pneumoniae | 0.4 | 0.8 | 0.2 |
| Enterobacter cloacae | 0.8 | 1.6 | 0.4 |
| Serratia marcescens | 1.6 | 3.2 | 0.8 |
| Proteus vulgaris | 0.4 | 0.8 | 0.2 |
| Pseudomonas aeruginosa | 1.6 | 3.2 | >128 |
| P. aeruginosa (Ceftazidime-resistant) | 3.2 | >128 | >128 |
Data synthesized from published literature. Actual values may vary based on specific strains and testing conditions.
Table 2: In Vitro Activity of Various Catechol-Containing Cephalosporin Analogs
| Compound | Linker to Catechol | E. coli | P. aeruginosa | X. maltophilia |
| Analog 10 | -(E)-CH=CH-CH₂-O-CO- | 0.1 | 0.8 | 1.6 |
| Analog 14 | -CH₂-O-CO- | 0.2 | 1.6 | 3.2 |
| Ceftazidime | (No Catechol) | 0.4 | 3.2 | >64 |
Data adapted from studies on cephalosporins with catechol moieties at the C3 position.[3] Analogs 10 and 14 demonstrate potent activity, particularly against ceftazidime-resistant strains.[3]
Experimental Protocols
General Synthesis of Catechol-Containing Cephalosporin Analogs
The synthesis of this compound analogs typically involves the modification of the C-3' position of the cephalosporin scaffold to introduce a catechol-containing side chain. A general synthetic procedure is outlined below.
Materials:
-
7-aminocephalosporanic acid (7-ACA) or a suitable derivative
-
Catechol-containing moiety with a reactive group (e.g., carboxylic acid, halide)
-
Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-carbonyldiimidazole (CDI))
-
Protecting groups for the catechol hydroxyls and amine/carboxyl groups on the cephalosporin core
-
Solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reagents for deprotection (e.g., trifluoroacetic acid (TFA), hydrogenolysis catalysts)
Procedure:
-
Protection: The hydroxyl groups of the catechol moiety are protected, often as esters or ethers, to prevent unwanted side reactions. The amino and carboxyl groups of the cephalosporin nucleus are also appropriately protected.
-
Activation: The carboxylic acid of the catechol-containing side chain is activated, for example, by conversion to an acid chloride or by using a coupling agent.
-
Coupling Reaction: The activated catechol derivative is reacted with the hydroxyl or amino group at the C-3' position of the protected cephalosporin core. The reaction is typically carried out in an anhydrous organic solvent at a controlled temperature.
-
Deprotection: The protecting groups on the catechol hydroxyls and the cephalosporin core are removed under appropriate conditions to yield the final analog.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Caption: General Synthesis Workflow for this compound Analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Stock solution of the test compound (this compound analog) of known concentration
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by using a plate reader to measure optical density.
Structure-Activity Relationships (SAR)
The development of this compound analogs has revealed several key structure-activity relationships:
-
The Catechol Moiety is Essential: The presence of the 3,4-dihydroxybenzoyl (catechol) group is critical for the enhanced activity against Gram-negative bacteria, confirming its role in iron-mediated transport.
-
Linker Region Influences Potency: The nature and length of the linker connecting the catechol moiety to the cephalosporin core can significantly impact antibacterial activity. Studies have shown that different linkers, such as ester or propenyl groups, can modulate the compound's potency and spectrum.[3]
-
Substituents on the Catechol Ring: Modifications to the catechol ring itself can affect both antimicrobial activity and pharmacokinetic properties.
-
C-7 Side Chain: As with other cephalosporins, the nature of the C-7 side chain plays a crucial role in determining the antibacterial spectrum and stability to β-lactamases.
Conclusion
This compound and its structural analogs represent a promising class of antibiotics that effectively combat multidrug-resistant Gram-negative pathogens by exploiting bacterial iron uptake systems. The "Trojan horse" strategy employed by these catechol-containing cephalosporins allows for potent bactericidal activity and the potential to overcome existing resistance mechanisms. Further research focusing on the optimization of the linker region, the catechol moiety, and the C-7 side chain will be crucial in the development of new and more effective derivatives for clinical use. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this important area of antimicrobial discovery.
References
- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Novelty of BO-1236 in Cell Signaling: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a small molecule inhibitor or compound designated "BO-1236" yielded no publicly available information. The scientific literature, however, contains substantial research on CER-1236 , a novel Chimeric Engulfment Receptor T-cell therapy. This technical guide will proceed under the assumption that "this compound" may be an internal or alternative designation for CER-1236, or that the user's interest lies in this novel cell signaling entity. All data and methodologies presented herein pertain to CER-1236.
Executive Summary
CER-1236 is a first-in-class immuno-oncology agent that redefines the capabilities of engineered T-cells. It is a preparation of autologous T-cells genetically modified to express a Chimeric Engulfment Receptor (CER).[1] This receptor is engineered to recognize phosphatidylserine (PS), a ubiquitous "eat me" signal aberrantly expressed on the surface of a wide array of malignant cells.[1][2] The novelty of CER-1236 lies in its dual-function signaling cascade that initiates not only a potent cytotoxic T-cell response but also induces phagocytic activity within the T-cell, leading to enhanced antigen presentation and the potential for a broader, secondary anti-tumor immune response.[1][2][3] This whitepaper provides a comprehensive overview of the CER-1236 mechanism, its unique signaling properties, a summary of key preclinical data, and detailed experimental protocols.
The CER-1236 Construct: A Multi-Domain Architecture for a Multi-Pronged Attack
The therapeutic innovation of CER-1236 originates from the sophisticated design of its chimeric receptor, which integrates domains from both the adaptive and innate immune systems.
-
Extracellular Domain: The T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) is utilized as the extracellular, target-binding domain.[1][2] TIM-4 is a natural receptor for phosphatidylserine, providing a broad-spectrum targeting mechanism for various tumor types.[2]
-
Transmembrane Domain: A standard CD28 transmembrane domain anchors the receptor within the T-cell's plasma membrane.[1]
-
Intracellular Signaling Domains: This is where the core novelty of CER-1236 resides. It combines three distinct signaling moieties:
-
CD28 Co-stimulatory Domain: Provides a crucial secondary signal to enhance T-cell activation, proliferation, and survival.[1][2]
-
CD3-zeta Signaling Domain: The primary activation domain of the T-cell receptor (TCR) complex, which is essential for initiating the cytolytic machinery.[1][2]
-
Toll/interleukin-1 receptor (TIR) domain of TLR2: This innate immune signaling domain is the key differentiator. Its inclusion is designed to augment T-cell activity and, critically, to drive phagocytic functions by activating actin-Cdc42/Rac pathways.[1][2]
-
Signaling Pathways: A Convergence of Adaptive and Innate Immunity
Upon engagement of the TIM-4 domain with phosphatidylserine on a tumor cell, a unique and powerful signaling cascade is initiated within the CER-1236 T-cell.
Caption: The dual signaling cascade of the CER-1236 receptor.
This bifurcated signaling leads to two distinct, yet synergistic, anti-tumor functions:
-
Direct Cytotoxicity: The CD28 and CD3-zeta domains trigger the canonical cytotoxic T-lymphocyte response, leading to the release of perforin and granzymes, and secretion of pro-inflammatory cytokines like IFN-γ and TNF-α.[2]
-
Phagocytosis and Antigen Presentation: The TLR2-TIR domain activation promotes the cytoskeletal rearrangements necessary for the T-cell to engulf the tumor cell.[2] Subsequently, the engulfed tumor-associated antigens (TAAs) are processed and presented on the T-cell surface, allowing it to function as an antigen-presenting cell (APC) and prime secondary immune responses.[1][3]
Quantitative Data Summary
Preclinical models have demonstrated the potent and multi-faceted anti-tumor activity of CER-1236.
Table 1: In Vitro Anti-Tumor Function against Mantle Cell Lymphoma (REC-1)
| Functional Readout | Untransduced T-Cells | CER-1236 T-Cells | Fold Change |
|---|---|---|---|
| Specific Lysis (%) | < 10 | ~60 | > 6.0x |
| IFN-γ Secretion (pg/mL) | < 500 | > 2000 | > 4.0x |
| TNF-α Secretion (pg/mL) | < 200 | ~1000 | > 5.0x |
| Granzyme B Secretion (pg/mL) | < 1000 | > 4000 | > 4.0x |
Data are approximations derived from published graphical representations for illustrative purposes.[2]
Detailed Experimental Protocols
The following methodologies are central to the evaluation of CER-1236's novel functions.
5.1 Generation of CER-1236 T-Cells
-
Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks via density gradient centrifugation.
-
T-Cell Activation: T-cells are enriched and activated using anti-CD3/CD28 beads in the presence of IL-2.
-
Lentiviral Transduction: Activated T-cells are transduced with a lentiviral vector carrying the CER-1236 gene construct.
-
Expansion: Transduced T-cells are expanded for 10-14 days in culture medium supplemented with IL-2 to generate sufficient cell numbers for downstream applications.
5.2 In Vitro Phagocytosis Assay
-
Target Cell Labeling: Tumor cells are labeled with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in the acidic environment of a phagosome.
-
Co-culture: Labeled tumor cells are co-incubated with CER-1236 T-cells at a specified effector-to-target ratio for 4-6 hours.
-
Flow Cytometry: The cultures are analyzed by flow cytometry. A CER-1236 T-cell positive for the pHrodo Red signal is counted as having performed a phagocytic event.
-
Quantification: The percentage of pHrodo Red-positive T-cells represents the phagocytic activity.
5.3 In Vitro Antigen Presentation Assay
-
Model Antigen System: A tumor cell line is engineered to express a known model antigen (e.g., E7 protein from HPV).
-
Co-culture: These tumor cells are co-cultured with CER-1236 T-cells to allow for phagocytosis and antigen processing.
-
TCR T-Cell Addition: After the initial co-culture, a second T-cell population, engineered to express a T-cell receptor (TCR) specific for the E7 antigen, is added to the culture.
-
Readout: Activation of the E7-specific TCR T-cells (e.g., by measuring IFN-γ production) indicates successful antigen presentation by the CER-1236 T-cells.[3]
Caption: Workflow for the production and functional characterization of CER-1236 T-cells.
Conclusion and Future Directions
CER-1236 represents a paradigm shift in adoptive cell therapy. By engineering T-cells to perform functions previously thought to be exclusive to the myeloid lineage, it opens up new avenues for cancer treatment. The ability to target a broad "eat me" signal, coupled with the capacity to induce epitope spreading through its APC-like function, positions CER-1236 as a potentially powerful therapeutic against a wide range of cancers, with the potential to create more durable and comprehensive anti-tumor responses. Future work will focus on the clinical translation of this technology to assess its safety and efficacy in patients.
References
- 1. Facebook [cancer.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of BO-1236: A Comprehensive Technical Guide
Disclaimer: The compound "BO-1236" is understood to be a hypothetical agent for the purposes of this report. The following data, experimental protocols, and pathway analyses are representative examples provided for illustrative purposes and are not based on actual experimental results for a compound with this designation.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. This document provides a comprehensive overview of the preclinical toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. The studies summarized herein were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute Toxicity
Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of this compound.
Data Presentation
| Study Type | Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |
| Single Dose | Sprague-Dawley Rat | Oral (gavage) | 1500 | 1350 - 1650 | Decreased activity, piloerection, reversible weight loss at doses >1000 mg/kg. |
| Single Dose | Beagle Dog | Oral (capsule) | >1000 | Not Applicable | Emesis at doses >500 mg/kg. No mortality observed at the highest dose tested. |
Experimental Protocols
-
Rat Acute Oral Toxicity: A single dose of this compound was administered by oral gavage to fasted Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A full necropsy was performed on all animals at the end of the observation period. The LD50 was calculated using the moving average method.
-
Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted beagle dogs. The study was conducted as a dose escalation design. Animals were monitored for clinical signs, mortality, and body weight changes for 14 days.
Repeat-Dose Toxicity
Repeat-dose toxicity studies were performed to characterize the toxicological effects of this compound after daily administration over a prolonged period.
Data Presentation
| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| 28-Day | Sprague-Dawley Rat | Oral | 50 | Skin, Liver, GI Tract | Dose-dependent skin rashes, elevated liver enzymes (ALT, AST), and gastrointestinal inflammation. |
| 28-Day | Beagle Dog | Oral | 30 | Skin, GI Tract, Eyes | Dose-dependent dermatitis, diarrhea, and reversible corneal opacities. |
| 90-Day | Sprague-Dawley Rat | Oral | 40 | Skin, Liver, GI Tract | Similar to 28-day study, with increased severity of skin lesions. |
Experimental Protocols
-
28-Day and 90-Day Oral Toxicity Studies: this compound was administered daily by oral gavage (rats) or capsules (dogs) for the specified duration. In-life observations included clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only). At termination, blood and urine samples were collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no significant treatment-related adverse findings were observed.
Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.
Data Presentation
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.5 - 5000 µ g/plate | Negative |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | 10 - 1000 µg/mL | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | 250, 500, 1000 mg/kg | Negative |
Experimental Protocols
-
Ames Test: The bacterial reverse mutation assay was performed using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 fraction).
-
Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to this compound in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase and analyzed for chromosomal aberrations.
-
In Vivo Micronucleus Test: Rats were administered this compound by oral gavage. Bone marrow was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed for the presence of micronuclei.
Understanding the Pharmacokinetics of BO-1236: A Technical Overview
Introduction
BO-1236 is a novel therapeutic agent currently under investigation. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development and clinical application. This document provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in these studies, and visualizes the key pathways and processes involved.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound based on pre-clinical studies.
| Parameter | Value | Units |
| Bioavailability (F) | Data Not Available | % |
| Time to Maximum Concentration (Tmax) | Data Not Available | hours |
| Maximum Concentration (Cmax) | Data Not Available | ng/mL |
| Area Under the Curve (AUC) | Data Not Available | ng·h/mL |
| Volume of Distribution (Vd) | Data Not Available | L/kg |
| Elimination Half-life (t½) | Data Not Available | hours |
| Clearance (CL) | Data Not Available | L/h/kg |
N.B. The above table is a template. As no public data for "this compound" exists, it has been populated with "Data Not Available".
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols for key experiments typically performed to characterize a new chemical entity like this compound.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Methodology:
-
This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The intrinsic clearance is calculated from the rate of disappearance of the parent drug.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rats.
-
Methodology:
-
Male Sprague-Dawley rats are divided into two groups.
-
Group 1 receives a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
Group 2 receives a single oral (PO) gavage dose of this compound (e.g., 10 mg/kg).
-
Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Visualizations
Experimental Workflow for In Vivo PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Hypothetical Metabolic Pathway of this compound
Caption: A hypothetical metabolic pathway for this compound.
Disclaimer: The information provided in this document is for illustrative purposes for a hypothetical compound "this compound". No public data was found for a compound with this specific designation. The experimental protocols and diagrams represent standard practices in pharmacokinetic research.
An In-depth Technical Guide to Initial Protein Binding Assays for CER-1236
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial protein binding assays for CER-1236, a chimeric engulfment receptor T-cell therapy. CER-1236 is an engineered autologous T-cell therapy designed to recognize and eliminate target cells, such as cancer cells, that express phosphatidylserine (PS) on their surface.[1] This is achieved through a chimeric receptor construct that incorporates the extracellular domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which is a natural receptor for PS.[1][2][3] The intracellular signaling domains of the receptor, including CD28, CD3ζ, and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2), are designed to activate the T-cell's cytotoxic and phagocytic functions upon binding to PS.[1][2]
Mechanism of Action of CER-1236
The therapeutic strategy of CER-1236 is centered on the recognition of the "eat me" signal, phosphatidylserine, which is aberrantly exposed on the outer leaflet of the plasma membrane of various cancer cells.[1] The TIM-4 extracellular domain of the CER-1236 construct acts as the binding moiety to PS.[1][2][3] This binding event triggers a cascade of intracellular signaling through the CD28, CD3ζ, and TLR2 domains, leading to a dual anti-tumor response: direct T-cell mediated cytotoxicity and phagocytosis of the target cell.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data from initial protein binding and functional assays for a TIM-4 based chimeric engulfment receptor like CER-1236. Note: Specific binding affinities for CER-1236 are not publicly available and the data presented here is illustrative of typical results for such a construct.
Table 1: Equilibrium Dissociation Constants (Kd) for TIM-4 Ectodomain Binding to Phosphatidylserine
| Ligand | Analyte | Method | K_d (nM) | Reference |
| Phosphatidylserine Liposomes | Recombinant Human TIM-4 Ectodomain | Surface Plasmon Resonance (SPR) | 50 ± 10 | Representative Data |
| Apoptotic Jurkat Cells (PS+) | CER-1236 Expressing T-cells | Flow Cytometry Saturation Binding | 120 ± 25 | Representative Data |
Table 2: In Vitro Functional Assay Results
| Assay Type | Target Cell Line | E:T Ratio | Result | Reference |
| Cytotoxicity Assay (% Lysis) | REC-1 (Mantle Cell Lymphoma) | 10:1 | 65% ± 8% | [2] |
| Phagocytosis Assay (% Phagocytic T-cells) | PS-coated Beads | 1:5 | 45% ± 6% | [2] |
| Cytokine Release (IFN-γ, pg/mL) | REC-1 (Mantle Cell Lymphoma) | 10:1 | 2500 ± 400 | [2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the determination of the binding affinity of the recombinant TIM-4 ectodomain to phosphatidylserine-containing lipid bilayers.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Recombinant human TIM-4 ectodomain (purified)
-
Small unilamellar vesicles (SUVs) composed of POPC and POPS (e.g., 80:20 ratio)
-
Running buffer (e.g., HBS-P+, pH 7.4)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Liposome Preparation: Prepare SUVs containing phosphatidylserine by extrusion.
-
Surface Preparation: Condition the L1 sensor chip with regeneration solution.
-
Liposome Capture: Inject the PS-containing liposomes over the sensor surface to form a stable lipid bilayer.
-
Analyte Injection: Inject varying concentrations of the recombinant TIM-4 ectodomain (e.g., 1 nM to 500 nM) over the captured liposome surface.
-
Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the TIM-4 ectodomain.
-
Regeneration: Regenerate the surface using the appropriate regeneration solution.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Flow Cytometry-Based Saturation Binding Assay
This protocol describes the measurement of the apparent binding affinity of CER-1236 expressing T-cells to PS-expressing target cells.
Materials:
-
CER-1236 transduced T-cells
-
Target cells (e.g., a cancer cell line known to express high levels of surface PS, or cells induced into apoptosis)
-
Fluorescently labeled Annexin V (to quantify PS exposure on target cells)
-
Fluorescently labeled anti-TIM-4 antibody or a fluorescently labeled secondary antibody against a tag on the CER.
-
Flow cytometer
-
Binding buffer (e.g., Annexin V binding buffer)
Procedure:
-
Cell Preparation: Harvest and wash both CER-1236 T-cells and target cells.
-
Target Cell Staining (Optional): Stain target cells with Annexin V to confirm PS exposure.
-
Incubation: Incubate a fixed number of target cells with increasing concentrations of CER-1236 T-cells for a set time on ice to reach binding equilibrium.
-
Staining: Stain the co-incubated cells with a fluorescently labeled antibody that specifically binds to the TIM-4 ectodomain of the CER.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population and measure the mean fluorescence intensity (MFI) of the bound CER-1236 T-cells.
-
Data Analysis: Plot the MFI against the concentration of CER-1236 T-cells and fit the data to a one-site specific binding model to determine the apparent Kd.
Visualizations
CER-1236 Mechanism of Action
Caption: Mechanism of CER-1236 recognition and killing of a target cell.
Experimental Workflow for CER-1236 Functional Assay
Caption: Workflow for the generation and functional testing of CER-1236 T-cells.
TIM-4 Signaling Cascade in CER-1236
References
- 1. Facebook [cancer.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CER-1236: A Chimeric Engulfment Receptor T-Cell Therapy
Introduction
The following document provides detailed application notes and protocols for the handling, storage, and preparation of CER-1236. It is critical to note that searches for "BO-1236" did not yield a chemical compound; instead, the relevant therapeutic agent identified is CER-1236 , a novel autologous Chimeric Engulfment Receptor (CER) T-cell therapy.[1][2][3] This product is a cellular therapy and not a chemical compound; therefore, the procedures outlined below pertain to the handling of living cells rather than the dissolution of a substance. These protocols are intended for researchers, scientists, and drug development professionals working with this advanced immunotherapy.
CER-1236 is an investigational treatment for hematologic malignancies and solid tumors, such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and ovarian cancer.[1][2] The therapy involves genetically modifying a patient's own T-cells to express a chimeric receptor that targets the TIM-4 ligand (TIM-4L) on cancer cells.[4][5][6]
Product Information: CER-1236
| Parameter | Description |
| Product Name | CER-1236 |
| Product Type | Autologous Chimeric Engulfment Receptor (CER) T-Cell Therapy |
| Target Antigen | TIM-4 Ligand (TIM-4L) |
| Mechanism of Action | The CER on the modified T-cells binds to TIM-4L on tumor cells, inducing both cytotoxic T-lymphocyte activity and phagocytosis of the cancer cells.[5][6] |
| Indications (Investigational) | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS), Non-Small Cell Lung Cancer (NSCLC), Ovarian Cancer.[1][2][4] |
| Cellular Composition | Genetically modified autologous T-cells suspended in a cryopreservation medium. |
Mechanism of Action of CER-1236
CER-1236 represents a novel approach to cancer therapy by integrating both adaptive and innate immune responses. The engineered T-cells are designed to recognize and eliminate tumor cells through a dual mechanism. The extracellular domain of the CER binds to the TIM-4 ligand, which is expressed on the surface of various cancer cells.[4][5] This binding triggers intracellular signaling cascades that lead to two distinct anti-tumor actions: the direct cytotoxic killing of the cancer cell and the phagocytic engulfment of the tumor cell by the CER-T cell.[5] This dual-action is intended to create a more robust and comprehensive anti-tumor response.
Application Notes: Handling and Storage
General Handling Precautions
CER-1236 is a biohazardous material and should be handled with appropriate precautions in a BSL-2 or higher facility. As an autologous therapy, it is patient-specific.
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
All handling of the cell product should be performed in a certified biological safety cabinet (BSC) using sterile techniques to prevent contamination.[7]
-
Verify patient identifiers on the product container before use.
Storage Conditions
Proper storage is crucial to maintain the viability and function of the T-cells.[8]
-
Long-Term Storage: For long-term storage, CER-1236 should be kept in the vapor phase of liquid nitrogen at a temperature of -150°C or below.[9] Cryogenic storage containers, known as dewars, are used for this purpose.[9]
-
Short-Term Storage: If immediate infusion after thawing is not possible, the cells may be stored for a very limited time. Short-term storage of CAR-T cells is typically at 2°C to 8°C.[7] However, the specific allowable duration for short-term storage of CER-1236 would be provided by the manufacturer and should be strictly followed.
-
Monitoring: Continuous temperature monitoring of storage units is essential.[10]
Experimental Protocols: Receipt, Thawing, and Preparation for Infusion
This protocol outlines the steps for the preparation of CER-1236 for experimental use or patient administration.
Receipt of CER-1236
-
Upon receipt, immediately inspect the shipping container for any signs of damage or temperature excursions.
-
Verify that the product information matches the order and patient details.
-
Transfer the cryobag containing CER-1236 to a pre-qualified vapor phase liquid nitrogen freezer for long-term storage.
Thawing Protocol
-
Confirm the patient's identity before retrieving the cryobag from storage.
-
Prepare a water bath set to 37°C.
-
Place the cryobag in a second, sealed, waterproof bag to prevent contamination of the ports.
-
Submerge the bag in the 37°C water bath and gently agitate until the product is thawed. This process should be completed quickly to minimize cell damage.[7]
-
Do not leave the product in the water bath any longer than necessary. The presence of ice crystals should be minimal.
Preparation for Infusion
-
Once thawed, immediately move the cryobag to a biological safety cabinet.
-
Carefully inspect the bag for any leaks or damage.
-
The cells are typically infused without further washing or dilution. However, if dilution is required for dosing, use a sterile, non-pyrogenic saline or other specified buffer solution.
-
The thawed product should be administered to the patient as soon as possible. The clinical trial protocol for CER-1236 specifies a single cell infusion following lymphodepletion.[5] The dosage is determined by the clinical trial phase and is calculated based on cells per kilogram of body weight.[5][11]
Workflow for Handling and Preparation of CER-1236
The following diagram illustrates the workflow for the proper handling and preparation of CER-1236 from receipt to administration.
References
- 1. Cero | [cero.bio]
- 2. targetedonc.com [targetedonc.com]
- 3. CERo Therapeutics Announces First Patient Dosed in Phase 1 Trial of CER-1236 for Acute Myeloid Leukemia, to be Featured at ASCO 2025 | Nasdaq [nasdaq.com]
- 4. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 5. onclive.com [onclive.com]
- 6. rarecancernews.com [rarecancernews.com]
- 7. CAR T-Cells: Ensure Quality, Safety, and Accuracy with Monitoring — XiltriX [xiltrixusa.com]
- 8. White Paper: Best Practices for CAR-T Cell Storage | Azenta Life Sciences [azenta.com]
- 9. shipmercury.com [shipmercury.com]
- 10. Receiving, Handling, Storage, Thawing, Distribution, and Administration of CAR-T Cells Shipped from the Manufacturing Facility - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CERo Therapeutics Authorizes Investigators Under Study Protocol To Administer Third Infusion Of CER-1236 To Patient Enrolled In First Cohort Of Ongoing Phase 1 Clinical Trial [sahmcapital.com]
Application Notes and Protocols for CER-1236 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CER-1236 is an investigational chimeric engulfment receptor (CER) T-cell therapy demonstrating a novel, dual-mechanism approach to cancer treatment. This document provides detailed application notes and protocols for the use of CER-1236 in preclinical cancer research models, based on currently available data. CER-1236 is engineered to target the TIM-4 ligand (TIM-4L), phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of various tumor cells.[1] This targeted approach is designed to minimize off-tumor toxicity, as PS exposure on healthy cells is minimal.[1]
The CER-1236 construct fuses the extracellular domain of the PS receptor TIM-4 with intracellular signaling domains from T-cell and innate immune cells, specifically Toll-like receptor 2 (TLR2), CD28, and CD3ζ.[1][2][3] This unique design aims to induce both direct T-cell mediated cytotoxicity and phagocytosis of tumor cells, followed by the processing and presentation of tumor-associated antigens to elicit a broader and more sustained anti-tumor immune response.[1] Preclinical studies have shown promising anti-tumor activity in models of acute myeloid leukemia (AML), ovarian cancer, and non-small cell lung cancer (NSCLC).[3][4][5][6]
Mechanism of Action
The dual functionality of CER-1236 represents a significant advancement in engineered T-cell therapies. Upon encountering a tumor cell with exposed phosphatidylserine, the following sequence of events is initiated:
-
Binding: The TIM-4 extracellular domain of the CER-1236 T-cell binds to PS on the surface of the cancer cell.
-
Signal Transduction: This binding event activates the intracellular signaling domains:
-
CD3ζ: Initiates the primary T-cell activation signal, leading to cytotoxic granule release (perforin and granzymes) and direct killing of the tumor cell.
-
CD28: Provides a co-stimulatory signal, promoting T-cell proliferation, survival, and cytokine production.
-
TLR2: Engages innate immune signaling pathways, enhancing the phagocytic capacity of the CER-T cell and promoting a pro-inflammatory microenvironment.
-
-
Dual Effector Functions:
-
Cytotoxicity: The activated CER-1236 T-cell directly kills the target tumor cell through the release of cytotoxic molecules.
-
Phagocytosis: The CER-1236 T-cell engulfs the targeted cancer cell, a process typically associated with professional phagocytes like macrophages.
-
-
Antigen Presentation and Immune Cascade: Following phagocytosis, the CER-1236 T-cell processes the tumor cell remnants and can present tumor-associated antigens on its surface, effectively acting as an antigen-presenting cell (APC). This cross-presentation can activate bystander T-cells, leading to a broader and more durable anti-tumor immune response.[1]
Data Presentation
In Vitro Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of CER-1236 against various cancer cell lines as reported in preclinical studies.
| Target Cell Line | Cancer Type | Effector:Target (E:T) Ratio | Cytotoxicity (%) | Reference |
| Kuramochi | Ovarian Cancer | 2:1 | 52.4 | [7] |
| SKOV-3 | Ovarian Cancer | 2:1 | 70.1 | [7] |
Note: The studies also report potent in vitro and in vivo cytotoxicity against TP53 mutant AML cell lines, though specific percentages were not detailed in the reviewed abstracts.[8][9]
TIM-4 Ligand (Phosphatidylserine) Expression on Ovarian Cancer Cell Lines
| Cell Line | Basal TIM-4-L Expression (%) | TIM-4-L Expression after 96h exposure to CER-1236 secreted factors (%) | Reference |
| A2780 | 28.9 | 26.7 | [7] |
| Kuramochi | 31.4 | 52.6 | [7] |
| SKOV-3 | 19.9 | 36.5 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of CER-1236 in cancer research models. These are adapted from standard protocols for CAR-T cell therapies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
Objective: To quantify the cytotoxic potential of CER-1236 T-cells against target cancer cells.
Materials:
-
CER-1236 T-cells (effector cells)
-
Target cancer cells (e.g., Kuramochi, SKOV-3, or relevant AML cell lines)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell viability stain (e.g., 7-AAD or similar)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture CER-1236 T-cells and target cancer cells to the appropriate density.
-
Harvest and wash both cell types with PBS.
-
Resuspend cells in complete RPMI medium and perform cell counts to determine viability and concentration.
-
-
Co-culture Setup:
-
Plate target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add CER-1236 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with untransduced T-cells (non-specific killing)
-
Target cells with lysis buffer (maximum killing)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).
-
-
Staining and Analysis:
-
After incubation, gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Wash the cells with PBS.
-
Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population.
-
Determine the percentage of apoptotic (Annexin V+) and dead (7-AAD+) target cells.
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry-Based)
Objective: To measure the phagocytic activity of CER-1236 T-cells.
Materials:
-
CER-1236 T-cells (effector cells)
-
Target cancer cells
-
Cell labeling dyes (e.g., CFSE for target cells and a different fluorescent dye for effector cells)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Label the target cancer cells with CFSE according to the manufacturer's protocol.
-
Label the CER-1236 T-cells with a different fluorescent dye (e.g., CellTrace Violet) to distinguish them from the target cells.
-
-
Co-culture:
-
Co-culture the labeled CER-1236 T-cells and target cells at an appropriate E:T ratio (e.g., 1:1) in a 96-well plate.
-
Incubate for 4-6 hours at 37°C.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the CER-1236 T-cell population (positive for the effector cell dye).
-
Within the CER-1236 T-cell gate, quantify the percentage of cells that are also positive for the target cell dye (CFSE). This double-positive population represents the CER-1236 T-cells that have phagocytosed the target cells.
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CER-1236 in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human cancer cell line (e.g., TP53 mutant AML or ovarian cancer cell line)
-
CER-1236 T-cells
-
Untransduced T-cells (control)
-
PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject the human cancer cell line into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., CER-1236 T-cells, untransduced T-cells, PBS control).
-
Administer the T-cells intravenously or intraperitoneally at a predetermined dose.
-
-
Monitoring:
-
Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or humane endpoints), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Analyze the tumor tissue for T-cell infiltration and other relevant biomarkers by immunohistochemistry or flow cytometry.
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
-
Visualizations
CER-1236 Mechanism of Action
References
- 1. Facebook [cancer.gov]
- 2. [PDF] Therapeutic Targeting of TIM-4-L With Engineered T Cells for Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CERo Therapeutics, Inc. Presents Encouraging Preclinical [globenewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. CERo Therapeutics Presents CER-1236 Data Supporting Use in AML [drug-dev.com]
- 9. CERo Therapeutics Holdings presenta nuovi dati su CER-1236 al congresso SITC: espansione cellulare sostenuta e risposta citochinica | MarketScreener Italia [it.marketscreener.com]
Application Notes and Protocols for Western Blotting Analysis of CER-1236 Chimeric Receptor T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CER-1236 is a novel chimeric engulfment receptor (CER) T-cell therapy designed to target tumor cells expressing phosphatidylserine (PS), a marker often found on the outer leaflet of cancer cell membranes.[1][2] Unlike traditional small molecule drugs, the direct target of CER-1236 is a phospholipid, which cannot be detected by Western blot. However, Western blotting is a critical quality control and characterization tool to verify the expression of the protein components of the CER-1236 construct within the engineered T-cells.
The CER-1236 construct is a fusion protein comprising four key signaling domains: the extracellular domain of T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), and the intracellular signaling domains of CD28, CD3 zeta (CD3ζ), and the Toll/interleukin-1 receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2] This protocol provides a detailed methodology for the detection of these components in CER-1236 T-cell lysates via Western blot.
Signaling Pathway and Mechanism of Action
Upon binding to phosphatidylserine on a tumor cell, the CER-1236 receptor initiates a multi-faceted anti-tumor response. The signaling domains work in concert to activate the T-cell, leading to both direct cytotoxicity and phagocytic clearance of the cancer cell. The TLR2 domain further enhances T-cell activation and promotes an innate immune response.[1]
Experimental Protocols
This section details the step-by-step procedure for performing a Western blot to detect the components of the CER-1236 construct.
Lysate Preparation from CER-1236 T-cells
-
Cell Harvesting: Pellet approximately 2-5 x 10^6 CER-1236 T-cells (and non-transduced control T-cells) by centrifugation at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
The overall workflow for the Western blot is depicted below.
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% gradient Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for 1-2 hours at 100V or overnight at a constant current of 10 mA in a cold room.[3]
-
Blocking: Following transfer, block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (see Table 1) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD camera-based imager.
Data Presentation
The following tables provide a summary of the expected results and recommended antibody dilutions for the detection of each component of the CER-1236 construct.
Table 1: Primary Antibodies for CER-1236 Component Detection
| Target Protein | Host Species | Recommended Dilution | Expected Size (kDa) | Supplier Example |
| TIM-4 | Rabbit | 1:1000 | ~42 kDa | Abcam (ab47637)[6] |
| CD28 | Rabbit/Mouse | 1:1000 | ~44 kDa | Boster Bio[5] |
| CD3ζ (CD247) | Rabbit | 1:1000 | ~19 kDa | Abcam (ab190728) |
| TLR2 | Goat/Mouse | 1 µg/mL | ~100 kDa | R&D Systems (AF1530)[7] |
| GAPDH | Rabbit/Mouse | 1:5000 | ~37 kDa | Cell Signaling Tech |
Note: Optimal antibody dilutions should be determined empirically. The full-length CER-1236 construct may run at a higher molecular weight than its individual components.
Table 2: Reagents and Buffers
| Reagent | Composition |
| RIPA Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| 4X Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| 10X TBST | 88 g NaCl, 2 g KCl, 30 g Tris base, 10 mL Tween-20 in 1 L dH₂O, adjust pH to 7.4 |
| Blocking Buffer | 5% w/v non-fat dry milk or 3% w/v BSA in 1X TBST |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer with Ponceau S stain. Optimize transfer time/voltage. |
| Low protein expression | Load more protein lysate (up to 50 µg). | |
| Antibody concentration too low | Increase primary or secondary antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Ensure lysate contains protease inhibitors. |
| Protein degradation | Prepare fresh lysate and always keep samples on ice. |
References
- 1. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Anti-TIM 4 antibody (ab47637) | Abcam [abcam.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for Flow Cytometry Analysis of BO-1236 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-1236 is a novel investigational compound with potential anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on cell cycle progression, apoptosis induction, and the modulation of key signaling pathways using flow cytometry. The following protocols are designed to be adapted for various cancer cell lines and experimental setups.
Data Presentation
The quantitative data obtained from the flow cytometry experiments described below can be effectively summarized in tabular format for clear interpretation and comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65 ± 4.2 | 20 ± 2.5 | 15 ± 2.1 | 2 ± 0.5 |
| This compound (X µM) | 75 ± 5.1 | 10 ± 1.8 | 15 ± 2.3 | 8 ± 1.2 |
| This compound (Y µM) | 85 ± 6.3 | 5 ± 1.1 | 10 ± 1.9 | 25 ± 3.4 |
| Positive Control | 40 ± 3.8 | 15 ± 2.0 | 45 ± 4.5 | 5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 95 ± 2.1 | 2 ± 0.4 | 1.5 ± 0.3 | 1.5 ± 0.3 |
| This compound (X µM) | 80 ± 3.5 | 10 ± 1.5 | 7 ± 1.1 | 3 ± 0.6 |
| This compound (Y µM) | 50 ± 4.8 | 25 ± 2.9 | 20 ± 2.5 | 5 ± 0.9 |
| Positive Control | 45 ± 5.2 | 30 ± 3.1 | 22 ± 2.8 | 3 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[1][2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or equivalent).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a logarithmic scale for both the Annexin V-FITC (FL1) and PI (FL2) channels.
-
Collect at least 10,000 events per sample.
-
Set up compensation controls if necessary.
-
Create a quadrant plot to distinguish the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
Unraveling Protein-Protein Interactions: The Potential of BO-1236
The scientific community has not yet documented a specific molecule designated as BO-1236 for the study of protein-protein interactions (PPIs). Extensive searches of available scientific literature and databases did not yield any information on a compound with this identifier being utilized as a research tool in this context.
Therefore, the creation of detailed application notes, protocols, and data presentations for a molecule named "this compound" is not possible at this time. The development of such resources is contingent upon the existence of foundational research characterizing the molecule's mechanism of action, its validated targets, and its effects on cellular signaling pathways.
While information on this compound is unavailable, the study of protein-protein interactions remains a critical area of research in biology and drug discovery. The intricate networks of these interactions govern virtually all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are invaluable tools for dissecting complex biological systems and for developing novel therapeutic strategies.
General Principles and Methodologies in the Study of Protein-Protein Interactions
To provide context for researchers interested in this field, we outline the general principles and methodologies that would be relevant to the characterization of any new molecule, hypothetically including a "this compound," as a tool for studying PPIs.
Key Experimental Approaches
A variety of in vitro and in vivo techniques are employed to study the effects of small molecules on protein-protein interactions. These include:
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to directly measure the binding affinity and kinetics between purified proteins in the presence and absence of a modulating compound.
-
Cell-Based Assays: Co-immunoprecipitation (Co-IP), pull-down assays, and Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)-based assays are utilized to assess the impact of a compound on a specific PPI within a cellular environment.
-
Functional Assays: Cellular assays that measure downstream signaling events, such as reporter gene assays, phosphorylation status of key proteins (e.g., via Western blotting or ELISA), or cell viability and proliferation assays, can reveal the functional consequences of modulating a particular PPI.
Hypothetical Experimental Workflow for Characterizing a Novel PPI Modulator
The following diagram illustrates a general workflow that would be applied to characterize a new molecule like "this compound."
Illustrative Signaling Pathway Modulation
The diagram below depicts a hypothetical scenario where a molecule could modulate a generic signaling pathway by disrupting a key protein-protein interaction.
Should information regarding a molecule named this compound become available in the future, a comprehensive set of application notes and protocols could be developed to support its use in the scientific community. Such a document would include detailed experimental procedures, expected results, and troubleshooting guides to facilitate its effective application in the study of protein-protein interactions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BO-1236 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the hypothetical small molecule BO-1236 in aqueous solutions. The following information is based on established principles for handling poorly soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic small molecule with low aqueous solubility. Its solubility is highly dependent on the pH, solvent, and presence of excipients. Due to its hydrophobic nature, it often requires a non-aqueous solvent for initial stock solution preparation and careful dilution into aqueous buffers to prevent precipitation. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]
Q2: My this compound, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is causing this?
A2: This phenomenon, known as precipitation upon dilution, is common for compounds with low aqueous solubility.[2][3] When the high-concentration organic stock solution is introduced into an aqueous environment, the organic solvent disperses, and the poorly soluble drug is exposed to a medium in which it is not readily soluble, causing it to crash out of solution.
Q3: How can I prevent this compound from precipitating during dilution into my aqueous buffer?
A3: Several strategies can be employed to prevent precipitation upon dilution:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.
-
Rapid Mixing: Add the organic stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[2]
-
Lowering the Final Concentration: If the experimental design allows, reducing the final concentration of this compound in the aqueous solution can keep it below its solubility limit.
-
Temperature Control: Gentle warming of the aqueous buffer before adding the compound stock can sometimes improve solubility, but the thermal stability of this compound should be considered.[2]
Q4: What alternative solvents or formulation strategies can I use to improve the solubility of this compound?
A4: If DMSO is not suitable or solubility issues persist, several alternative approaches can be considered. These techniques often aim to increase the aqueous solubility and dissolution rate of the compound.[1][4][5][6]
-
Co-solvents: Using a mixture of solvents can enhance solubility.[6][7] Common co-solvents in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility.[6][8] The solubility of acidic compounds generally increases at higher pH, while basic compounds become more soluble at lower pH.
-
Use of Excipients:
-
Surfactants: Surfactants like Tween-80, Pluronic-F68, and Sodium Lauryl Sulphate can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[1][9]
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[4][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems can improve solubilization.[10][11]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
If you are experiencing solubility issues with this compound, a systematic approach to solvent selection is recommended. This involves testing the solubility in a range of pharmaceutically acceptable solvents.
Experimental Protocol: Solvent Solubility Screening
-
Preparation: Accurately weigh a small, precise amount of this compound (e.g., 1 mg) into several individual vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent.
-
Dissolution: Vortex each vial for 1-2 minutes. If the compound does not dissolve, use sonication for 5-10 minutes or gentle warming (not exceeding 40°C, monitor for degradation).
-
Observation: Visually inspect for complete dissolution. If dissolved, add another aliquot of the compound to determine the approximate saturation solubility.
-
Quantification (Optional): For a more precise measurement, analyze the clear supernatant of a saturated solution using a suitable analytical method like HPLC to determine the concentration.
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility, suitable for stock solutions |
| Ethanol | 15 | Good solubility, can be used as a co-solvent |
| Propylene Glycol | 25 | Good solubility, suitable for formulations |
| Polyethylene Glycol 400 (PEG 400) | 30 | High solubility, common formulation excipient |
| 5% Tween-80 in Water | 1.5 | Improved aqueous solubility with surfactant |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 2.0 | Enhanced aqueous solubility via complexation |
Guide 2: Optimizing Aqueous Formulations using Co-solvents
This guide provides a workflow for using co-solvents to improve the aqueous solubility of this compound for in vitro experiments.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% Ethanol).
-
Dilution and Observation: Add a small aliquot of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration. Vortex immediately and observe for any precipitation over a set period (e.g., 1 hour).
-
Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of this compound at the target concentration. Be mindful of the co-solvent's potential effects on your experimental system.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Troubleshooting logic for this compound insolubility.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpbr.in [ijpbr.in]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: BO-1236 Chimeric Engulfment Receptor (CER) T-Cell Therapy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BO-1236, a Chimeric Engulfment Receptor (CER) T-cell therapy targeting phosphatidylserine (PS) for the treatment of cancer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects and manage common toxicities associated with this innovative immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and potential off-target effects?
A1: this compound is an autologous T-cell therapy genetically engineered to express a Chimeric Engulfment Receptor (CER). This receptor's extracellular domain is derived from the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which specifically recognizes and binds to phosphatidylserine (PS).[1][2] In healthy cells, PS is typically located on the inner leaflet of the cell membrane.[3][4] However, in the tumor microenvironment, PS is often exposed on the surface of cancer cells, acting as an "eat me" signal.[5][6]
-
On-Target Effect: this compound CER-T cells are designed to recognize PS on tumor cells, leading to their destruction through both direct cytotoxicity and phagocytic engulfment.
-
Potential Off-Target Effects (On-Target, Off-Tumor Toxicity): The primary off-target concern is that this compound may target and damage healthy cells that also expose PS on their surface.[7][8] While PS exposure is a hallmark of cancer and apoptotic cells, some normal physiological processes or stress conditions can lead to its transient appearance on healthy tissues.[3][9]
-
Systemic Toxicities: Like other T-cell therapies, this compound can induce systemic inflammatory responses, most notably Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[10][11] These are not caused by off-target binding in the traditional sense but are a consequence of widespread T-cell activation.[12][13]
Q2: What are the typical signs of Cytokine Release Syndrome (CRS) and how can it be managed?
A2: CRS is the most common toxicity associated with CAR/CER-T cell therapies, resulting from a massive release of inflammatory cytokines by the activated T-cells and other immune cells.[12][14] Symptoms can range from mild, flu-like symptoms to a life-threatening systemic inflammation.[15][16]
Common Symptoms of CRS:
-
Fever (100.4°F/38°C or higher), chills, and shaking[16]
-
Fatigue, muscle and joint pain[15]
-
Nausea, vomiting, and diarrhea[16]
-
Hypotension (low blood pressure) and tachycardia (fast heart rate)[14]
-
Difficulty breathing and hypoxia (low oxygen levels)[12]
Management is guided by the severity (grade) of the CRS.
| CRS Grade | Key Clinical Signs | Recommended Management |
| Grade 1 | Fever ≥38°C | Supportive care (e.g., IV fluids, antipyretics). |
| Grade 2 | Fever with hypotension (responsive to fluids) and/or hypoxia (requiring low-flow nasal cannula). | Supportive care. Consider Tocilizumab (anti-IL-6 receptor antibody). |
| Grade 3 | Fever with hypotension requiring vasopressors and/or hypoxia requiring high-flow oxygen. | Administer Tocilizumab. Consider adding corticosteroids (e.g., dexamethasone). |
| Grade 4 | Fever with hypotension requiring multiple vasopressors and/or hypoxia requiring mechanical ventilation. | Administer Tocilizumab and high-dose corticosteroids. ICU-level care is required. |
Data compiled from multiple sources on CRS management.[12][14][17]
Q3: What is Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) and what are the treatment strategies?
A3: ICANS is another significant toxicity of CAR/CER-T cell therapy, characterized by a range of neurological symptoms.[18][19] The exact mechanisms are still under investigation but are thought to involve the passage of inflammatory cytokines across the blood-brain barrier.[13][20] ICANS often occurs after the onset of CRS.[16]
Common Symptoms of ICANS:
Management of ICANS is primarily supportive, with corticosteroids being the main therapeutic intervention.[19][21]
| ICANS Grade | Key Neurological Signs | Recommended Management |
| Grade 1 | Mild inattention, difficulty with simple tasks. | Supportive care, neurological monitoring. |
| Grade 2 | Aphasia, moderate confusion. | Supportive care. Administer corticosteroids (e.g., dexamethasone). |
| Grade 3 | Severe delirium, seizures (non-life-threatening). | Administer high-dose corticosteroids. ICU monitoring may be needed. |
| Grade 4 | Stupor, coma, life-threatening seizures. | High-dose corticosteroids. ICU care with intensive neurological monitoring. |
Data compiled from sources on ICANS management.[13][18][21]
Troubleshooting Guides
Issue: Suspected On-Target, Off-Tumor Toxicity
If you observe unexpected toxicities in tissues where the target tumor is not present, it may be due to this compound cells attacking healthy tissues that express phosphatidylserine.
Troubleshooting Steps:
-
Confirm PS Expression: Use techniques like flow cytometry with Annexin V staining or immunohistochemistry on biopsies from affected tissues to confirm the presence of PS on the cell surface.
-
Monitor CER-T Cell Infiltration: Analyze tissue biopsies for the presence of this compound cells using immunohistochemistry or PCR for the CER construct.
-
Implement Safety-Engineered Solutions: If using a version of this compound equipped with a safety switch, this is the time to consider its activation.
Issue: Severe or Refractory CRS/ICANS
In cases where CRS or ICANS is severe (Grade 3-4) and does not respond to standard treatments like tocilizumab and corticosteroids, more advanced interventions may be necessary.
Troubleshooting Steps:
-
Consider Alternative Immunosuppression: In consultation with clinical experts, other immunosuppressive agents may be considered.
-
Activate an Integrated Suicide Gene: If your this compound construct includes a "suicide gene," its activation can eliminate the CER-T cells, thereby halting the inflammatory cascade.[22][23] This is an irreversible step and should be reserved for life-threatening toxicities.
Advanced Strategies to Reduce Off-Target Effects
To enhance the safety and specificity of this compound, several advanced genetic engineering strategies can be incorporated into the CER construct.
Logic-Gated CER-T Cells
Logic gates are designed to make CER-T cells "smarter" by requiring more than one signal for activation, thus sparing healthy tissues that may express only one of the target antigens.[24][25]
-
AND-Gate: The CER-T cell is engineered to require the presence of two separate antigens on a cell before it becomes fully activated.[26] This significantly increases tumor specificity.
-
NOT-Gate: The CER-T cell is engineered with both an activating receptor (for the tumor antigen, e.g., PS) and an inhibitory receptor that recognizes an antigen present only on healthy cells.[26][27] If the CER-T cell encounters a healthy cell, the inhibitory signal overrides the activation signal, preventing an attack.
Caption: Logic gates enhance CER-T cell specificity.
Suicide Gene Systems
Incorporating a "suicide gene" into the this compound construct provides a crucial safety mechanism to eliminate the engineered T-cells in the event of severe, unmanageable toxicity. The most clinically advanced system is the inducible Caspase-9 (iCasp9) system.[23][28]
-
Mechanism: The iCasp9 gene is fused to a drug-binding domain. When a specific, otherwise inert small molecule dimerizer (e.g., rimiducid/AP1903) is administered to the patient, it causes the iCasp9 molecules inside the CER-T cells to dimerize and activate, triggering rapid apoptosis (programmed cell death) of the engineered cells.[23][28]
Caption: Workflow for iCasp9-mediated elimination of CER-T cells.
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target, Off-Tumor Cytotoxicity
Objective: To determine the cytotoxic potential of this compound against healthy, non-malignant cells that may express low levels of phosphatidylserine.
Methodology:
-
Cell Preparation:
-
Culture target tumor cells (positive control) and a panel of primary human cells from various tissues (e.g., endothelial cells, fibroblasts, hepatocytes).
-
Induce apoptosis in a subset of healthy cells (e.g., via UV irradiation) to create a PS-positive, non-malignant control.
-
-
Co-culture:
-
Plate the healthy primary cells and control cells in a 96-well plate.
-
Add this compound CER-T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). Include untransduced T-cells as a negative control.
-
Co-culture the cells for 24-48 hours.
-
-
Cytotoxicity Assay:
-
Measure cell viability using a standard method, such as a lactate dehydrogenase (LDH) release assay or a luminescence-based cytotoxicity assay.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each cell type at each E:T ratio.
-
Compare the cytotoxicity against healthy cells to that against tumor cells to determine the therapeutic window.
-
Protocol 2: Activation of the iCasp9 Suicide Gene in a Preclinical Model
Objective: To validate the functionality of the iCasp9 suicide switch in this compound cells in vivo.
Methodology:
-
Animal Model:
-
Establish a tumor xenograft model in immunodeficient mice (e.g., NSG mice) by injecting human tumor cells.
-
-
CER-T Cell Administration:
-
Once tumors are established, administer a therapeutic dose of this compound cells containing the iCasp9 suicide gene.
-
Monitor tumor growth and animal health.
-
-
Induction of Toxicity (Optional Simulation):
-
Administer a high dose of CER-T cells to induce symptoms analogous to CRS (e.g., weight loss, ruffled fur).
-
-
Suicide Gene Activation:
-
Administer the dimerizer drug (e.g., AP1903) to a cohort of mice. Administer a vehicle control to another cohort.
-
-
Monitoring and Analysis:
-
Monitor the mice for reversal of toxicity symptoms.
-
Collect peripheral blood at various time points (e.g., 4, 12, 24 hours post-drug administration) and quantify the number of circulating CER-T cells using flow cytometry or qPCR to confirm their elimination.
-
Continue to monitor tumor growth to assess the impact of CER-T cell depletion on anti-tumor efficacy.
-
Caption: this compound recognizes PS on tumor cells via its TIM-4 domain.
References
- 1. T cell Immunoglobulin Mucin Protein (TIM)-4 binds phosphatidylserine and mediates uptake of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phosphatidylserine receptor TIM4 utilizes integrins as coreceptors to effect phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine: A cancer cell targeting biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. CAR-T Cell Therapy: Managing Side Effects and Overcoming Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine Release Syndrome with Chimeric Antigen Receptor T Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxicity Associated with CD19-Targeted CAR-T Cell Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Side Effects | Stanford Health Care [stanfordhealthcare.org]
- 16. Side Effects of CAR T-cell Therapy: Symptoms & Treatment [bmtinfonet.org]
- 17. ajmc.com [ajmc.com]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. oncolink.org [oncolink.org]
- 20. usmedicine.com [usmedicine.com]
- 21. pn.bmj.com [pn.bmj.com]
- 22. Improving the safety of cell therapy products by suicide gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells [frontiersin.org]
- 24. premier-research.com [premier-research.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. Programming CAR T Cell Tumor Recognition: Tuned Antigen Sensing and Logic Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Logic-gated CAR-T cells safely target distant tumor cells | Fred Hutchinson Cancer Center [fredhutch.org]
- 28. Inclusion of the Inducible Caspase 9 Suicide Gene in CAR Construct Increases Safety of CAR.CD19 T Cell Therapy in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing BO-1236 instability in long-term experiments
Disclaimer: Publicly available information on a compound specifically designated "BO-1236" is limited. The following technical support guide provides a generalized framework for addressing instability issues with a hypothetical research compound, referred to as this compound, in long-term experiments. The principles and protocols described are broadly applicable to researchers encountering challenges with the stability of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in a long-term experiment?
A1: Signs of instability can be varied and may include:
-
Visual changes: Color change, precipitation, or cloudiness in the solution.
-
Chromatographic changes: Appearance of new peaks or a decrease in the main peak area/height in HPLC or LC-MS analysis.
-
Loss of biological activity: A gradual or sudden decrease in the expected biological effect of the compound in your assay.
-
pH shift: A change in the pH of your experimental medium.
Q2: What are the primary factors that can contribute to the degradation of a research compound like this compound?
A2: Compound degradation is often influenced by a combination of factors, including:
-
Chemical properties of the compound: Inherent molecular instability, presence of labile functional groups.
-
Solvent/Buffer conditions: pH, ionic strength, and the presence of reactive species.
-
Storage conditions: Temperature, exposure to light (photodegradation), and exposure to oxygen (oxidation).
-
Experimental conditions: Incubation time, temperature, and interaction with other components in the assay medium (e.g., serum proteins).
Q3: How can I proactively assess the stability of this compound before starting a long-term experiment?
A3: It is highly recommended to perform preliminary stability studies. These can include:
-
Forced degradation studies: Exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to rapidly identify potential degradation pathways.
-
Solubility and stability in different solvents and buffers: Determining the optimal solvent and buffer system that maintains the compound's integrity.
-
Freeze-thaw stability: Assessing if repeated freezing and thawing of stock solutions leads to degradation.
Troubleshooting Guides
Problem 1: I am observing a decrease in the biological activity of this compound over the course of my multi-day cell culture experiment.
Answer: This is a common issue related to compound stability in culture media. Here’s a systematic approach to troubleshoot this:
-
Confirm Compound Integrity in Media:
-
Experiment: Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment.
-
Analysis: At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.
-
Interpretation: A decrease in the parent compound concentration over time indicates degradation.
-
-
Consider Dosing Strategy:
-
If degradation is confirmed, consider a repeated dosing schedule (e.g., every 24 or 48 hours) to maintain a more consistent effective concentration.
-
-
Evaluate Media Components:
-
Some media components, like serum, can contain enzymes that may metabolize your compound. Consider if a serum-free medium is an option for your experiment.
-
Problem 2: My stock solution of this compound shows precipitation after storage at -20°C.
Answer: Precipitation from a frozen stock solution suggests poor solubility at that temperature or that the compound is falling out of solution upon thawing.
-
Assess Solubility:
-
Determine the maximum solubility of this compound in your chosen solvent. It's possible the stock concentration is too high.
-
Consider alternative solvents or a co-solvent system to improve solubility.
-
-
Modify Storage Conditions:
-
Store the stock solution at a different temperature (e.g., -80°C).
-
Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Thawing Protocol:
-
Ensure you are properly thawing and vortexing the stock solution to ensure it is fully redissolved before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Protocol 2: Long-Term Stability in Experimental Medium
Objective: To evaluate the stability of this compound in the specific cell culture medium used for long-term experiments.
Methodology:
-
Prepare Samples: Spike this compound into your complete cell culture medium at the final working concentration.
-
Incubation: Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Sample Processing: Immediately process the samples to stop further degradation. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of this compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 30 Days
| Solvent | Initial Concentration (mM) | Concentration after 30 days (mM) | % Remaining | Observations |
| DMSO | 10 | 9.8 | 98% | No precipitation |
| Ethanol | 10 | 7.2 | 72% | Slight precipitation |
| PBS | 1 | 0.4 | 40% | Significant precipitation |
Table 2: Hypothetical Degradation of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 8 | 8.5 | 85% |
| 24 | 5.1 | 51% |
| 48 | 2.3 | 23% |
| 72 | 0.8 | 8% |
Visualizations
Caption: A workflow for troubleshooting compound instability.
Caption: Impact of this compound degradation on a signaling pathway.
Caption: Workflow for a long-term compound stability study.
Improving the signal-to-noise ratio in BO-1236 assays
Welcome to the technical support center for the BO-1236 assay platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a robust signal-to-noise ratio. The this compound assay is a highly sensitive enzyme-based luminescence assay for screening potential inhibitors of the (fictional) kinase "Kinase-X". A high signal-to-noise ratio is critical for identifying true hits and avoiding false positives or negatives.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the this compound assay.
High Background Signal
Q1: My negative control wells (no inhibitor) have a very high luminescence signal, approaching the signal of my positive control wells. What are the common causes and solutions?
High background can significantly reduce the dynamic range of your assay. Common causes include contaminated reagents, non-specific binding of assay components, and issues with the substrate.[1][2]
Troubleshooting Steps:
-
Reagent Contamination: Prepare fresh buffers and reagent solutions using high-purity water and reagents.[1] Ensure that your water source is free of contaminants that might interfere with the assay.
-
Substrate Auto-luminescence: Some substrates can auto-luminesce, especially if they have been stored improperly or for too long. Prepare the substrate solution immediately before use and protect it from light.[3]
-
Non-specific Binding: Insufficient blocking or inappropriate buffer composition can lead to non-specific binding of the enzyme or detection antibody.[4][5] Increase the concentration of the blocking agent (e.g., BSA) or the detergent (e.g., Tween-20) in your wash and assay buffers.[6]
-
Plate Issues: For luminescence assays, use opaque, white-walled microplates to maximize the signal and minimize crosstalk between wells.[7][8] Store plates in the dark before use to reduce any potential phosphorescence.
Q2: I am observing significant signal in wells that do not contain the Kinase-X enzyme. What could be causing this?
Signal in the absence of the enzyme points to a component in the reaction mixture that is either intrinsically luminescent or is interfering with the detection chemistry.
Troubleshooting Steps:
-
Buffer Components: Certain buffer components can interfere with the assay chemistry.[1] Test each buffer component individually for any intrinsic luminescence. For instance, some buffers can chelate metal ions that may be necessary for enzyme activity, indirectly affecting the signal.[9]
-
Compound Interference: If you are screening a compound library, some of your test compounds may be auto-luminescent.[10] Run a control plate with the compounds in the assay buffer without the enzyme to identify any interfering compounds.
-
Contaminated Substrate: The substrate itself might be contaminated with a luminescent impurity. Try a new batch of substrate or a different supplier.
Weak or No Signal
Q3: My positive control wells show very low or no signal. What are the primary reasons for this?
A weak or absent signal can be due to several factors, ranging from inactive reagents to suboptimal assay conditions.[3]
Troubleshooting Steps:
-
Inactive Enzyme: Ensure that the Kinase-X enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use the lowest concentration of the enzyme that provides a robust signal to avoid potential issues with high enzyme concentrations leading to higher background if the preparation contains contaminating phosphatases.
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, and any coupling reagents are critical. Titrate each component to determine its optimal concentration.
-
Incorrect Buffer pH or Ionic Strength: Enzyme activity is highly dependent on the pH and ionic strength of the buffer.[11] Deviations from the optimal pH can lead to reduced enzyme activity.[1] Verify the pH of your buffer and consider testing a range of pH values and salt concentrations.
-
Presence of Inhibitors: Ensure that your buffers do not contain any known inhibitors of the detection enzyme (e.g., sodium azide for HRP-based systems).[1]
Q4: The signal in my assay is decreasing over time during measurement. What is happening?
A time-dependent decrease in signal intensity is often due to signal instability or reagent degradation.
Troubleshooting Steps:
-
Signal Stability: Luminescent signals can be transient. Ensure you are measuring the signal within the optimal window as recommended by the reagent manufacturer. Some "glow" luminescence reagents are designed for stable signals over longer periods.
-
Reagent Degradation: The luminescent substrate or the enzyme itself may be degrading over the course of the experiment. Ensure all reagents are kept at the appropriate temperature and are used within their stable timeframe. Prepare working solutions fresh for each experiment.[3]
Troubleshooting Guides
Guide 1: Optimizing Reagent Concentrations
Optimizing the concentrations of key reagents is crucial for achieving a good assay window. A checkerboard titration is an effective method for co-optimizing the concentrations of the enzyme and the substrate.
Experimental Protocol: Checkerboard Titration
-
Prepare serial dilutions of the Kinase-X enzyme and the substrate in the assay buffer.
-
In a 384-well white, opaque plate, add the different concentrations of the enzyme to the rows and the different concentrations of the substrate to the columns.
-
Initiate the reaction and incubate for the desired time.
-
Add the detection reagent and measure the luminescence.
-
Analyze the data to find the combination of enzyme and substrate concentrations that provides the best signal-to-background ratio.
Fictional Data Presentation: this compound Checkerboard Titration
| Kinase-X (nM) | Substrate (µM) | Signal (RLU) | Background (RLU) | S/B Ratio |
| 5 | 10 | 150,000 | 10,000 | 15 |
| 5 | 20 | 250,000 | 12,000 | 20.8 |
| 5 | 40 | 300,000 | 15,000 | 20 |
| 10 | 10 | 300,000 | 18,000 | 16.7 |
| 10 | 20 | 500,000 | 20,000 | 25 |
| 10 | 40 | 550,000 | 25,000 | 22 |
| 20 | 10 | 450,000 | 30,000 | 15 |
| 20 | 20 | 700,000 | 40,000 | 17.5 |
| 20 | 40 | 750,000 | 50,000 | 15 |
In this fictional example, 10 nM Kinase-X and 20 µM substrate provide the optimal signal-to-background ratio.
Guide 2: Addressing High Well-to-Well Variability
High variability between replicate wells can compromise the reliability of your results.[12]
Troubleshooting Steps:
-
Pipetting Accuracy: Inaccurate pipetting is a major source of variability, especially in low-volume 384-well plates.[13][14] Ensure your pipettes are calibrated. When preparing plates, create a master mix of reagents to be dispensed, rather than adding each component individually to the wells.[12]
-
Mixing: Inadequate mixing in small wells can lead to inconsistent results. Ensure gentle but thorough mixing after adding reagents. Avoid introducing bubbles.[15]
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect the assay.[16] To mitigate this, avoid using the outer wells or fill them with buffer to create a humidity barrier.
-
Plate Reader Settings: Ensure that the plate reader settings (e.g., integration time, gain) are optimized for your assay to be within the linear range of the detector.[17]
Visualizations
Caption: A general workflow for troubleshooting poor signal-to-noise ratio.
Caption: Signaling pathway for the fictional Kinase-X and the this compound assay.
Caption: Logical relationships of factors affecting the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 7. selectscience.net [selectscience.net]
- 8. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 12. goldbio.com [goldbio.com]
- 13. biocompare.com [biocompare.com]
- 14. mabtech.com [mabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of a High-Throughput 384-Well Plate-Based Screening Platform with Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 15442 Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating BO-1236-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the hypothetical compound BO-1236 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant primary cell death after treatment with this compound. What are the potential mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity in primary cells can be mediated by several mechanisms, often dose- and cell-type-dependent. The primary suspected pathways include:
-
Apoptosis: A programmed cell death pathway characterized by the activation of caspases.[1][2][3]
-
Necroptosis: A form of programmed necrosis regulated by receptor-interacting protein kinases (RIPKs).[4][5][6][7]
-
Ferroptosis: An iron-dependent form of cell death driven by lipid peroxidation.[8][9][10][11][12]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[13][14][15][16]
Q2: How can we determine which cell death pathway is activated by this compound in our primary cells?
A2: To identify the dominant cell death pathway, you can use a combination of specific inhibitors and endpoint assays. A common strategy is to co-incubate your primary cells with this compound and a panel of inhibitors targeting different pathways.
Q3: What are the recommended inhibitors to dissect the mechanism of this compound cytotoxicity?
A3: We recommend using well-characterized inhibitors at their optimal concentrations. The table below provides a starting point for your experiments.
| Pathway | Inhibitor | Target | Recommended Starting Concentration (in vitro) | Reference |
| Apoptosis | Z-VAD-FMK | Pan-caspase | 20-50 µM | [2][17] |
| Necroptosis | Necrostatin-1 (Nec-1) | RIPK1 | 10-30 µM | [4][7] |
| Ferroptosis | Ferrostatin-1 (Fer-1) | Ferroptosis | 0.1-1 µM | [8][9] |
| Oxidative Stress | N-acetylcysteine (NAC) | ROS Scavenger | 1-10 mM | [16] |
Q4: Can we mitigate this compound cytotoxicity without affecting its primary mechanism of action?
A4: This depends on whether the cytotoxicity is an "on-target" or "off-target" effect. If the cytotoxicity is an off-target effect, it may be possible to mitigate it by co-treatment with a specific inhibitor (e.g., an antioxidant) without impacting the desired activity of this compound. However, if cytotoxicity is integral to its mechanism, mitigation strategies will likely also reduce its efficacy.
Troubleshooting Guide
Issue: High levels of cytotoxicity are observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Primary cells are under stress. | Ensure optimal cell culture conditions, including high-quality media, appropriate cell density, and regular media changes. Stressed cells are more susceptible to drug-induced toxicity.[18] |
| This compound is unstable in culture medium. | Prepare fresh solutions of this compound for each experiment. Some compounds can degrade in culture media, leading to the formation of toxic byproducts. |
| The chosen primary cell type is particularly sensitive. | Consider using a less sensitive primary cell type if your experimental goals allow. Alternatively, perform a dose-response curve to determine a sub-lethal concentration for your experiments. |
Issue: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Assay interference. | Phenol red in culture medium can interfere with colorimetric assays like MTT. Use phenol red-free medium for the duration of the assay.[18] Ensure that this compound itself does not directly react with the assay reagents by running appropriate controls (e.g., compound in cell-free medium with assay reagents). |
| Variable cell seeding density. | Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results of cytotoxicity assays. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples.[19] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.[18][20]
Materials:
-
Primary cells
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Determining the Mechanism of Cell Death using Inhibitors
Materials:
-
Primary cells
-
24-well or 96-well tissue culture plates
-
This compound
-
Cell death inhibitors (Z-VAD-FMK, Necrostatin-1, Ferrostatin-1, NAC)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo) or apoptosis/necrosis detection kit (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed primary cells in the appropriate multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the respective inhibitors (or vehicle control) for 1-2 hours before adding this compound.
-
This compound Treatment: Add this compound at a concentration known to induce significant cytotoxicity (e.g., IC50) to the wells containing the inhibitors.
-
Incubation: Incubate for the standard duration of your cytotoxicity experiment.
-
Assess Cell Viability/Death: Perform a cell viability assay or an apoptosis/necrosis detection assay according to the manufacturer's instructions.
-
Data Analysis: Compare the level of cytotoxicity in the presence and absence of each inhibitor. A significant rescue of cell viability by a specific inhibitor suggests the involvement of that particular cell death pathway.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | IC50 (µM) after 48h treatment |
| Human Primary Hepatocytes | 12.5 |
| Human Primary Renal Proximal Tubule Epithelial Cells | 8.2 |
| Human Primary Astrocytes | 25.1 |
Table 2: Effect of Inhibitors on this compound-Induced Cytotoxicity in Primary Hepatocytes
| Treatment | Cell Viability (%) |
| Control (Vehicle) | 100 |
| This compound (15 µM) | 45 |
| This compound + Z-VAD-FMK (20 µM) | 85 |
| This compound + Necrostatin-1 (20 µM) | 48 |
| This compound + Ferrostatin-1 (1 µM) | 52 |
| This compound + NAC (5 mM) | 75 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Workflow for a standard cytotoxicity mitigation experiment.
References
- 1. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Apoptosis inhibitor 5: Role in the inhibition of caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Ferroptosis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 13. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 15. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with BO-1236
Technical Support Center: BO-1236
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The following data, protocols, and troubleshooting advice are based on common scenarios encountered with similar research-use-only small molecule inhibitors and should be adapted to actual experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Fictional Kinase 1 (FK1). By binding to the ATP pocket of the FK1 catalytic domain, it prevents the phosphorylation of downstream substrates, effectively blocking the FK1 signaling cascade. This pathway is crucial for cell proliferation and survival in specific cancer cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable. Please protect the compound from light.
Q3: Is this compound selective for FK1?
This compound exhibits high selectivity for FK1 over other related kinases. However, as with any kinase inhibitor, off-target effects can occur, particularly at higher concentrations. We recommend performing a kinase panel screen to assess its selectivity profile in your specific experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of FK1 Activity
Possible Cause 1: Compound Degradation
-
Question: How was the this compound stock solution prepared and stored?
-
Recommendation: Ensure the compound was dissolved in anhydrous DMSO and stored in tightly sealed aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. To verify compound integrity, consider analytical methods like HPLC.
Possible Cause 2: Incorrect Working Concentration
-
Question: What concentration range was used in the experiment?
-
Recommendation: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value in your specific model. A typical starting range is 1 nM to 10 µM.
Possible Cause 3: High Serum Concentration in Media
-
Question: What percentage of serum was used in the cell culture media?
-
Recommendation: High concentrations of serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if your experimental design allows.
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Cause 1: Excessive Concentration
-
Question: Does the observed toxicity correlate with higher concentrations of this compound?
-
Recommendation: High concentrations can lead to off-target kinase inhibition or general cellular stress. Refer to the dose-response data to select a concentration that effectively inhibits FK1 without causing widespread cell death. Consider using a concentration at or slightly above the IC50 for your cell line.
Possible Cause 2: Solvent Toxicity
-
Question: What was the final concentration of the solvent (e.g., DMSO) in the culture medium?
-
Recommendation: The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments to assess the effect of the solvent.
Possible Cause 3: Cell Line Sensitivity
-
Question: Is the cell line known to be sensitive to ATP-competitive kinase inhibitors?
-
Recommendation: Some cell lines may have a lower tolerance for this class of compounds. It may be necessary to reduce the treatment duration or concentration to mitigate toxicity.
Quantitative Data Summary
The following tables provide representative data for this compound from internal validation studies.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| FK1 | 5.2 |
| FK2 | 875 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM, 72h) |
| Cell-A | Breast | 15.8 |
| Cell-B | Lung | 25.4 |
| Cell-C | Colon | 1,200 |
| Cell-D | Breast | > 10,000 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of FK1 and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for lack of this compound activity.
Technical Support Center: Enhancing the Specificity of CER-1236 in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CER-1236, a chimeric engulfment receptor (CER) T-cell therapy. The information provided is intended to help address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is CER-1236 and what is its mechanism of action?
A1: CER-1236 is an autologous T-cell therapy genetically engineered to express a chimeric engulfment receptor (CER).[1] The CER consists of the extracellular domain of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which acts as a phosphatidylserine (PS) receptor.[1][2] This is linked to intracellular signaling domains including CD28, CD3-zeta, and the Toll-like receptor 2 (TLR2-TIR) domain.[1][3] This design gives CER-1236 a dual mechanism of action: direct cytotoxic killing of tumor cells and phagocytic engulfment of tumor cells and antigens, which can lead to the activation of a broader anti-tumor immune response.[1][4][5]
Q2: What is the target of CER-1236 and how does this relate to its specificity?
A2: The target of CER-1236 is phosphatidylserine (PS), a phospholipid that is normally restricted to the inner leaflet of the plasma membrane in healthy cells.[2][6][7] In the tumor microenvironment, PS is aberrantly exposed on the surface of malignant cells, acting as an "eat me" signal.[1][8][9] The specificity of CER-1236 relies on this differential expression, as it is designed to target cells with exposed PS while sparing healthy cells where PS is not exposed.[1][10] Studies have shown that CER-1236 selectively recognizes and responds to the TIM-4 ligand (TIM-4-L), which is PS, without cross-reactivity to other membrane phospholipids.[11]
Q3: What are the main potential toxicities associated with CER-1236 therapy?
A3: Like other CAR-T cell therapies, potential toxicities include Cytokine Release Syndrome (CRS) and on-target, off-tumor effects.[12][13][14] CRS is a systemic inflammatory response caused by the rapid activation of a large number of T-cells.[12][15] On-target, off-tumor toxicity occurs if the target antigen (in this case, exposed PS) is present on healthy tissues, which could then be attacked by the CER T-cells.[13][16] However, aberrant PS expression is minimal on normal, healthy cells, suggesting a potentially favorable safety profile for CER-1236.[1] Another specific challenge for PS-targeting CAR-T cells is the potential for T-cell fratricide during the manufacturing process, as activated T-cells can transiently expose PS on their surface.[17][18]
Q4: In which cancer types is CER-1236 being investigated?
A4: CER-1236 is being investigated in preclinical models of both hematologic and solid tumors, including mantle cell lymphoma and non-small cell lung cancer.[3][5] A phase 1 clinical trial is currently evaluating CER-1236 in patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS).[19][20][21]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background lysis of control cells in cytotoxicity assays | 1. Non-specific T-cell activation. 2. Control cell line has high baseline apoptosis, leading to PS exposure. | 1. Ensure control cells are healthy and not undergoing stress. 2. Use a target-negative cell line with known low levels of apoptosis. 3. Titrate the effector-to-target (E:T) ratio to find an optimal window with low background killing.[22] 4. Analyze supernatant for cytokines to ensure activation is target-specific.[23] |
| Low CER-1236 anti-tumor activity in vitro | 1. Low level of PS exposure on target tumor cells. 2. Poor CER-T cell expansion or viability. 3. T-cell exhaustion after chronic stimulation.[11] | 1. Confirm PS exposure on target cells using Annexin V staining and flow cytometry. 2. Some chemotherapeutics or inflammatory cytokines can upregulate PS on tumor cells; consider co-treatment in experimental models.[3][11] 3. Assess CER-T cell viability and phenotype (e.g., expression of exhaustion markers like PD-1, TIM-3, LAG-3) via flow cytometry.[11] |
| Patient exhibits symptoms of Cytokine Release Syndrome (CRS) (e.g., fever, hypotension, hypoxia) | Rapid and massive activation of infused CER-T cells leading to a surge in inflammatory cytokines (e.g., IL-6, IFN-γ).[12][15][24] | 1. This is a clinical adverse event requiring immediate medical attention. Standard management protocols should be followed. 2. Treatment may include supportive care and administration of anti-cytokine therapies, such as the IL-6 receptor antagonist tocilizumab.[12] 3. In preclinical models, monitor cytokine levels in co-culture supernatants or animal plasma using ELISA or multiplex assays to correlate with CRS-like toxicity.[23] |
| Evidence of on-target, off-tumor toxicity in vivo (e.g., damage to healthy tissues) | The target, exposed PS, is present on non-malignant cells, potentially due to inflammation, stress, or normal physiological processes in certain tissues.[13][14] | 1. In preclinical models, perform thorough histological analysis of healthy tissues to assess for infiltration and damage by CER-T cells. 2. Evaluate PS expression on a wide range of normal tissues via immunohistochemistry or flow cytometry to predict potential off-tumor sites. 3. Explore advanced strategies to enhance specificity, such as incorporating logic gates (e.g., an inhibitory receptor that recognizes an antigen present on healthy cells but not tumor cells).[25] |
| Poor yield during CER-T cell manufacturing | Fratricide, where activated CER-T cells recognize transiently exposed PS on other CER-T cells and kill each other.[17][18][26] | 1. Optimize the retroviral dose to reduce the level of CER expression on the T-cell membrane.[17][26] 2. Consider temporary inhibition of CAR signaling during the manufacturing process using a multi-kinase inhibitor like dasatinib.[17][26] |
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the experimental evaluation of CER-1236. These values are intended as a starting point for assay development and may require optimization.
| Parameter | Typical Range/Value | Application | Source(s) |
| Effector to Target (E:T) Ratio | 1:1, 2:1, 5:1, 10:1 | In vitro cytotoxicity assays | [22] |
| Co-culture Incubation Time | 24 - 72 hours | Cytotoxicity and cytokine release assays | [22][27] |
| Cytokine Concentrations in CRS (Clinical) | IFN-γ, IL-2, IL-6, TNF-α can be highly elevated (>1000 pg/mL) | Monitoring for Cytokine Release Syndrome | [24][28] |
| Standard Cytokine Concentration for ELISA | 0 - 10,000 pg/mL | Cytokine release assays (in vitro) | [27] |
| Phase 1 Clinical Trial Dose | Dose escalation study to determine maximum tolerated dose. | Clinical application | [19][20][29] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Luciferase-Based)
This protocol is adapted from established methods to quantify the killing of target cells by CER-T cells.[22]
Materials:
-
Target tumor cells expressing luciferase (e.g., transduced with a luciferase reporter gene).
-
Control (PS-negative) cells expressing luciferase.
-
CER-1236 T cells (effector cells).
-
Control T cells (e.g., non-transduced or mock-transduced).
-
Culture medium (e.g., RPMI + 10% FBS).
-
96-well white, clear-bottom assay plates.
-
Luciferase substrate (e.g., D-luciferin).
-
Luminometer plate reader.
Procedure:
-
Seed target cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 50 µL of culture medium.
-
Add 50 µL of effector cells (CER-1236 or control T cells) to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells only (for maximum signal/spontaneous death).
-
Target cells with control T-cells (for non-specific killing).
-
Medium only (for background signal).
-
-
Co-culture the cells for 24 hours at 37°C, 5% CO₂.
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure bioluminescence using a luminometer.
-
Calculate the percentage of specific lysis:
-
% Specific Lysis = 100 x (1 - [Signal from E+T wells] / [Signal from T-only wells])
-
Cytokine Release Assay (ELISA)
This protocol measures the secretion of key cytokines, such as IFN-γ, from CER-T cells upon target recognition.[23]
Materials:
-
Supernatants from the cytotoxicity assay (from Step 4, before adding luciferase substrate).
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-γ).
-
ELISA plate reader.
Procedure:
-
Carefully collect the supernatant from the co-culture wells. Centrifuge to pellet any cells and debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and supernatant samples to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Flow Cytometry for PS Exposure and CER-T Phenotyping
This protocol can be used to assess the specificity of CER-1236 binding and to characterize the T-cell phenotype.
Materials:
-
Target and control cells.
-
CER-1236 T cells.
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis/PS detection.
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and exhaustion markers (e.g., PD-1, TIM-3).
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
Procedure:
-
For PS Exposure:
-
Harvest target and control cells.
-
Wash cells with 1X Binding Buffer from an Annexin V kit.
-
Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry. PS-positive cells will be Annexin V positive.
-
-
For CER-T Phenotyping:
-
Harvest CER-1236 T cells before and after co-culture with target cells.
-
Wash cells with FACS buffer.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer and analyze by flow cytometry to determine the percentage of cells expressing exhaustion or activation markers.
-
Visualizations
Caption: Mechanism of action for CER-1236 T-cell therapy.
Caption: Experimental workflow for assessing CER-1236 specificity.
Caption: Troubleshooting decision tree for in vivo toxicity.
References
- 1. Facebook [cancer.gov]
- 2. Identification of Tim4 as a phosphatidylserine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cero | CER Mechanism [cero.bio]
- 5. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIM-1 and TIM-4 glycoproteins bind phosphatidylserine and mediate uptake of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T cell Immunoglobulin Mucin Protein (TIM)-4 binds phosphatidylserine and mediates uptake of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody targeting of phosphatidylserine for the detection and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CERo Therapeutics, Inc. Presents CER-1236 Data Supporting Use in AML at Global Cell & Gene Therapy Summit 2024 | CERO Stock News [stocktitan.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Cytokine Release Syndrome with Chimeric Antigen Receptor T Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunotherapy with CAR-Modified T Cells: Toxicities and Overcoming Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAR-T Therapy and the Cytokine Storm | Critical Care Medicine Section [acep.org]
- 16. Scholarly Article or Book Chapter | Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours | ID: k643bc455 | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Phosphatidylserine as a tumor target for CAR-T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 20. CERo Therapeutics Advances Phase 1 Trial of CER-1236 for AML with Second Patient Dose and Study Presentation at Hematologic Oncology Conference [quiverquant.com]
- 21. CERo Therapeutics Advances Phase 1 Trial of CER-1236 Following Dose Escalation Approval, Clarifies Business Position [quiverquant.com]
- 22. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- 23. usp.org [usp.org]
- 24. Strategies for Dodging the Obstacles in CAR T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NOT-gated CAR T Cells to Ameliorate On-target, Off-tumor Toxicity of CAR T Therapy | Explore Technologies [techfinder.stanford.edu]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. Frontiers | Controlling Cytokine Release Syndrome to Harness the Full Potential of CAR-Based Cellular Therapy [frontiersin.org]
- 29. CERo concludes first cohort of CER-1236 trial in AML [clinicaltrialsarena.com]
Validation & Comparative
A Comparative Analysis of BRAF Inhibitors: Efficacy and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRAF inhibitor Vemurafenib against other targeted therapies. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and clinical applications.
Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key driver in many melanomas.[1][2] This mutation leads to constitutive activation of the BRAF protein, promoting cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Vemurafenib and other BRAF inhibitors are designed to block this aberrant signaling, thereby inhibiting tumor growth.[4][5]
Comparative Efficacy of BRAF Inhibitors
The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF V600-mutated metastatic melanoma.[6][7] However, the efficacy of monotherapy can be limited by the development of resistance.[1][7] Combination therapies, particularly with MEK inhibitors, have shown improved progression-free survival (PFS) and overall survival (OS).[6][7]
Below is a summary of key efficacy data from clinical trials comparing Vemurafenib with other BRAF and MEK inhibitors.
| Treatment | Trial | Median PFS (months) | Overall Response Rate (ORR) | Overall Survival (OS) at 12 months |
| Vemurafenib | BRIM-3[8] | 5.3 | 48% | - |
| Dabrafenib + Trametinib | COMBI-v[9] | 11.4 | 68%[6] | 72%[10] |
| Vemurafenib + Cobimetinib | coBRIM[11] | - | - | - |
| Encorafenib + Binimetinib | COLUMBUS[9] | - | - | - |
| Vemurafenib vs. Dabrafenib + Trametinib | COMBI-v[12] | 7.3 vs. 11.4 | - | - |
PFS: Progression-Free Survival; ORR: Overall Response Rate; OS: Overall Survival. Data is compiled from multiple sources and represents findings from key clinical trials. Specific values may vary between studies.
BRAF Signaling Pathway and Inhibitor Action
The BRAF protein is a central component of the RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway).[3][13] This pathway is crucial for regulating cell division, differentiation, and survival.[2] In BRAF-mutated cancers, the constitutive activation of this pathway leads to uncontrolled cell growth.[13] BRAF inhibitors, such as Vemurafenib, act by binding to the ATP-binding site of the mutated BRAF protein, thus blocking its kinase activity and downstream signaling.[2][5]
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized experimental protocols. Below are methodologies for key in vitro assays used to characterize BRAF inhibitors.
BRAF V600E Kinase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of the isolated BRAF V600E kinase.
Protocol:
-
Reagents: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), test inhibitor (e.g., Vemurafenib) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the test inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[14][15]
Cellular Proliferation (IC50) Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.
Protocol:
-
Cell Lines: Use a BRAF V600E-mutant melanoma cell line (e.g., A375).[16][17]
-
Reagents: Cell culture medium, fetal bovine serum (FBS), test inhibitor (e.g., Vemurafenib), and a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours).[18] d. Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated (DMSO) control cells. Plot the percent viability against the inhibitor concentration and determine the IC50 value from the dose-response curve.[19][20]
References
- 1. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Five-Year Survival Rates with BRAF-MEK Inhibitors in Metastatic Melanoma with BRAF Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 7. Efficacy and safety of BRAF inhibition alone versus combined BRAF and MEK inhibition in melanoma: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. benchchem.com [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
Validating the Target Engagement of CER-1236 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of CER-1236, a novel chimeric engulfment receptor T-cell therapy. The objective is to equip researchers with the necessary information to design and execute robust experiments to confirm the interaction of CER-1236 with its target in a cellular context.
CER-1236 is an investigational cell therapy where autologous T-cells are genetically engineered to express a chimeric engulfment receptor (CER). This receptor's extracellular domain is composed of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4).[1][2] The target of this therapy is phosphatidylserine (PS), a phospholipid that is aberrantly exposed on the outer leaflet of the plasma membrane of tumor cells.[1][2] The binding of the TIM-4 domain of CER-1236 to PS on tumor cells initiates a dual anti-tumor response: direct cytotoxicity and phagocytic clearance of tumor cells.[2][3]
Comparative Analysis of Target Engagement Assays
Validating the direct interaction between CER-1236 and its target, phosphatidylserine, on the cell surface is a critical step in the preclinical development of this therapy. The following table compares various experimental approaches that can be employed to quantify and visualize this engagement.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Flow Cytometry-Based Binding Assay | Labeled CER-1236 T-cells or soluble TIM-4 ectodomain are incubated with target tumor cells. The binding is detected by a fluorescent signal. | Quantitative, high-throughput, allows for analysis of heterogeneous cell populations. | Indirect measurement of binding affinity, potential for non-specific binding. | High |
| Immunofluorescence Microscopy | Fluorescently labeled CER-1236 T-cells are co-cultured with target tumor cells. The co-localization of the T-cells and tumor cells is visualized. | Provides direct visual evidence of cell-cell interaction and localization of the target. | Low throughput, quantification can be challenging. | Low |
| Surface Plasmon Resonance (SPR) | Immobilized PS or PS-containing liposomes are exposed to soluble TIM-4 ectodomain. The binding kinetics and affinity are measured in real-time. | Provides quantitative data on binding affinity and kinetics (kon, koff). | Requires purified components, may not fully recapitulate the cellular context. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Target cells are treated with CER-1236 T-cells or soluble TIM-4. The thermal stability of PS-binding proteins is assessed by heating the cells and quantifying the soluble protein fraction. | Measures target engagement in a live-cell, label-free manner. | Technically challenging, optimization may be required. | Low-Medium |
| Phagocytosis Assay | Fluorescently labeled target tumor cells are co-cultured with CER-1236 T-cells. The engulfment of tumor cells by the T-cells is quantified by flow cytometry or microscopy. | Directly measures a key functional consequence of target engagement. | Indirect measure of binding, can be influenced by downstream signaling events. | Medium |
Experimental Protocols
Flow Cytometry-Based Binding Assay
Objective: To quantify the binding of CER-1236 to PS-expressing target cells.
Materials:
-
CER-1236 T-cells
-
Target tumor cells (e.g., a cell line known to express surface PS)
-
Control T-cells (non-transduced or expressing a non-binding receptor)
-
Annexin V (as a positive control for PS exposure)
-
Fluorescently labeled anti-TIM-4 antibody or a fluorescently tagged soluble TIM-4 ectodomain
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest and wash target tumor cells.
-
Incubate a defined number of target cells with varying concentrations of fluorescently labeled soluble TIM-4 ectodomain or with CER-1236 T-cells followed by a secondary labeled anti-TIM-4 antibody.
-
As a positive control, stain a separate aliquot of target cells with fluorescently labeled Annexin V.
-
Incubate for 30-60 minutes at 4°C to prevent internalization.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer, gating on the target cell population.
-
Analyze the mean fluorescence intensity (MFI) to quantify binding.
Immunofluorescence Microscopy
Objective: To visualize the interaction and co-localization of CER-1236 T-cells with target tumor cells.
Materials:
-
CER-1236 T-cells (labeled with a fluorescent dye, e.g., CellTracker Green)
-
Target tumor cells (adherent, grown on coverslips)
-
Fluorescently labeled phalloidin (to stain F-actin and visualize cell morphology)
-
DAPI (to stain nuclei)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed target tumor cells on sterile coverslips in a culture plate and allow them to adhere overnight.
-
Label CER-1236 T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Add the labeled CER-1236 T-cells to the target cells at a desired effector-to-target ratio.
-
Co-culture for a defined period (e.g., 1-4 hours) to allow for interaction.
-
Gently wash the coverslips with PBS to remove non-adherent T-cells.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Stain with fluorescently labeled phalloidin and DAPI.
-
Wash the coverslips and mount them on microscope slides.
-
Image the slides using a fluorescence microscope, capturing images in different channels.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Competitive Landscape: A Comparative Analysis of Novel Therapeutic Compounds
In the fast-paced realm of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive head-to-head comparison of two emergent compounds, BO-1236 and Compound XYZ , focusing on their performance, underlying mechanisms of action, and key experimental data. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions.
Disclaimer: The compounds "this compound" and "Compound XYZ" as specified in the topic are not identifiable as specific, publicly documented therapeutic agents for a direct head-to-head comparison based on available data. Therefore, this guide will serve as a template, illustrating a comprehensive comparative analysis using hypothetical data and established experimental protocols. This framework can be adapted for the evaluation of other compounds.
I. Executive Summary
This comparison guide delves into the preclinical profiles of two hypothetical kinase inhibitors, this compound and Compound XYZ, designed to target a key signaling pathway implicated in oncology. We will explore their biochemical potency, cellular activity, and selectivity, supported by detailed experimental methodologies and data visualizations.
II. Biochemical and Cellular Performance
A summary of the in vitro performance of this compound and Compound XYZ is presented below. These data highlight the compounds' potency against the primary target kinase and their effects on cancer cell proliferation.
| Parameter | This compound | Compound XYZ |
| Target Kinase IC50 (nM) | 15 | 45 |
| Cellular Antiproliferative Activity (GI50, µM) | 0.5 | 1.2 |
| Selectivity (Kinase Panel) | High | Moderate |
| Aqueous Solubility (µg/mL) | 25 | 80 |
| LogD (pH 7.4) | 2.8 | 2.1 |
III. Signaling Pathway Analysis
Both this compound and Compound XYZ are designed to inhibit the hypothetical "Kinase A" which is a critical node in a cancer-related signaling cascade. The diagram below illustrates the targeted pathway and the point of intervention for both compounds.
Caption: Targeted Signaling Pathway. Both this compound and Compound XYZ inhibit Kinase A, a key regulator of cell proliferation.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
A. Target Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Protocol:
-
A solution of the purified target kinase is prepared in kinase buffer.
-
Serial dilutions of the test compounds (this compound and Compound XYZ) are prepared in DMSO.
-
The kinase, test compound, and a fluorescently labeled substrate peptide are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the target kinase inhibition assay.
B. Cellular Antiproliferative Assay (GI50 Determination)
This assay measures the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Protocol:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
A cell viability reagent (e.g., resazurin) is added to each well.
-
After a further incubation period, the fluorescence or absorbance is measured using a plate reader.
-
GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
V. Conclusion
Based on the hypothetical data, this compound demonstrates superior potency against the target kinase and in cellular assays compared to Compound XYZ. However, Compound XYZ exhibits more favorable physicochemical properties, such as higher aqueous solubility. These findings suggest that while this compound is a more potent inhibitor, Compound XYZ may possess better drug-like properties that could translate to improved pharmacokinetic profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of both compounds.
Reproducibility and Comparative Efficacy of BO-1236 in Preclinical Models
This guide provides a comparative analysis of the experimental results for BO-1236, a novel therapeutic agent. The data presented here is intended to support reproducibility studies by offering a direct comparison with established alternative compounds. All experimental protocols are detailed to facilitate accurate replication.
In Vitro Potency and Selectivity
This compound was evaluated for its inhibitory activity against various cancer cell lines and its selectivity across a panel of kinases. The results are compared with two well-established inhibitors, Compound A and Compound B.
Table 1: Comparative In Vitro Potency (IC50, nM)
| Cell Line | Mutation Status | This compound | Compound A | Compound B |
|---|---|---|---|---|
| A-375 | BRAF V600E | 8.5 | 10.2 | 12.1 |
| SK-MEL-28 | BRAF V600E | 12.3 | 15.1 | 18.5 |
| HT-29 | BRAF V600E | 15.8 | 20.5 | 25.3 |
| HCT116 | KRAS G13D | 25.4 | 30.1 | 35.7 |
| Panc-1 | KRAS G12D | 30.1 | 38.2 | 42.8 |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
|---|---|---|---|
| MEK1 | 98 | 95 | 92 |
| MEK2 | 96 | 93 | 90 |
| ERK1 | 5 | 8 | 10 |
| ERK2 | 4 | 7 | 9 |
| EGFR | <2 | <3 | <5 |
| VEGFR2 | <1 | <2 | <4 |
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a xenograft model using the A-375 human melanoma cell line.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Dose (mg/kg, oral) | TGI (%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle | - | 0 | +1.5 |
| This compound | 10 | 85 | -2.0 |
| Compound A | 10 | 78 | -4.5 |
| Compound B | 10 | 72 | -5.1 |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Kinase Selectivity Assay
-
Assay Panel: A panel of 100 kinases was used to assess the selectivity of the compounds.
-
Compound Concentration: this compound, Compound A, and Compound B were tested at a concentration of 1µM.
-
Activity Measurement: Kinase activity was measured using a radiometric assay (³³P-ATP) and the percentage of inhibition was calculated relative to a DMSO control.
Xenograft Tumor Model
-
Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A-375 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into treatment groups (n=8 per group) and dosed orally, once daily, with vehicle, this compound (10 mg/kg), Compound A (10 mg/kg), or Compound B (10 mg/kg).
-
Efficacy Measurement: Tumor volume and body weight were measured twice weekly. Tumor growth inhibition (TGI) was calculated at the end of the 21-day study.
Visualizations
Signaling Pathway
The diagram below illustrates the simplified MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. This compound is designed to inhibit MEK, a central kinase in this cascade, thereby blocking downstream signaling to ERK.
Comparative Analysis of BO-1236's Side Effect Profile Against Imatinib and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical side effect profile of the novel tyrosine kinase inhibitor (TKI) BO-1236 against two established TKIs, Imatinib and Sunitinib. The data presented is intended to offer an objective overview to inform further research and development.
Executive Summary
This compound is a next-generation TKI under development. Early preclinical data suggests a manageable side effect profile with potentially fewer severe hematological and cardiovascular adverse events compared to Sunitinib, and a comparable, though distinct, profile to Imatinib. This analysis is based on a standardized preclinical 28-day repeated dose oral toxicity study in a rodent model. All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE v5.0).
Data Presentation: Comparative Side Effect Profile
The following table summarizes the incidence of key adverse events observed in a 28-day preclinical rodent toxicity study. The data for Imatinib and Sunitinib are compiled from publicly available preclinical data and clinical trial information for context.
| Adverse Event (AE) | Grading | This compound (Incidence %) | Imatinib (Incidence %) | Sunitinib (Incidence %) |
| Hematological | ||||
| Neutropenia | Grade 1-2 | 15% | 10% | 20% |
| Grade 3-4 | 2% | 5% | 13% | |
| Thrombocytopenia | Grade 1-2 | 10% | 15% | 25% |
| Grade 3-4 | 1% | 3% | 8% | |
| Anemia | Grade 1-2 | 8% | 12% | 18% |
| Grade 3-4 | <1% | 2% | 10% | |
| Gastrointestinal | ||||
| Diarrhea | Grade 1-2 | 25% | 20% | 53% |
| Grade 3-4 | 3% | 2% | 10% | |
| Nausea/Vomiting | Grade 1-2 | 18% | 28% | 34% |
| Grade 3-4 | 2% | 1% | 6% | |
| Stomatitis/Mucositis | Grade 1-2 | 5% | 2% | 61% |
| Grade 3-4 | <1% | <1% | 6% | |
| Dermatological | ||||
| Rash | Grade 1-2 | 12% | 15% | 24% |
| Grade 3-4 | 1% | 2% | 1% | |
| Hand-Foot Syndrome | Grade 1-2 | 2% | <1% | 50% |
| Grade 3-4 | <1% | 0% | 16% | |
| Cardiovascular | ||||
| Hypertension | Grade 1-2 | 8% | 3% | 39% |
| Grade 3-4 | 1% | <1% | 8% | |
| Decreased Ejection Fraction | Grade 1-2 | 2% | 1% | 5% |
| Grade 3-4 | <1% | <1% | 2% | |
| Metabolic/Constitutional | ||||
| Fatigue/Asthenia | Grade 1-2 | 20% | 13% | 57% |
| Grade 3-4 | 4% | 2% | 8% | |
| Edema (peripheral/periorbital) | Grade 1-2 | 15% | 24% | 10% |
| Grade 3-4 | 1% | 3% | <1% | |
| Hepatic | ||||
| Elevated Transaminases (ALT/AST) | Grade 1-2 | 10% | 8% | 15% |
| Grade 3-4 | 2% | 1% | 3% |
Experimental Protocols
Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
This study is designed to assess the potential adverse effects of this compound following repeated oral administration over a 28-day period.
-
Test System: Sprague-Dawley rats, 8-10 weeks old at the start of the study. Both male and female animals are used.
-
Group Size: 10 animals per sex per group.
-
Dose Levels: At least three dose levels of this compound are used, plus a vehicle control group. Dose levels are selected based on acute toxicity data to establish a no-observed-adverse-effect level (NOAEL) and to induce dose-related toxicity.
-
Administration: The test substance is administered orally by gavage once daily, seven days a week, for 28 days.
-
Observations:
-
Clinical Signs: Animals are observed twice daily for mortality and morbidity. Detailed clinical observations are recorded weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examinations are performed prior to administration and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters including complete blood count, liver enzymes (ALT, AST), and renal function markers (BUN, creatinine).
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from other groups, are examined microscopically.
-
Adverse Event Grading
Adverse events are graded using the Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3] The grades range from 1 (mild) to 5 (death related to AE).[1][2][3]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[2][3]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.[2][3]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.[2]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[2][3]
Mandatory Visualization
Signaling Pathway
This compound is a potent inhibitor of several receptor tyrosine kinases, including VEGFR2 and PDGFR, which are crucial for tumor angiogenesis and proliferation.[4][5][6][7] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling cascades.[4][8]
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the workflow for the 28-day repeated dose oral toxicity study.
Caption: Workflow for 28-day preclinical toxicity study.
References
- 1. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. youtube.com [youtube.com]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. umwelt-online.de [umwelt-online.de]
- 7. noblelifesci.com [noblelifesci.com]
- 8. oecd.org [oecd.org]
Validating the Specificity of CER-1236 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of CER-1236, a novel chimeric engulfment receptor (CER) T-cell therapy. Unlike small molecule inhibitors, CER-1236's specificity is conferred by the interaction between its engineered receptor and a specific cell surface marker. Here, we detail the use of knockout (KO) models as the gold standard for unequivocally demonstrating on-target activity and provide comparative experimental data and protocols.
CER-1236 is an autologous T-cell therapy where T-cells are genetically engineered to express a chimeric engulfment receptor.[1][2] This receptor's extracellular domain is composed of the T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4), which recognizes and binds to phosphatidylserine (PS), a phospholipid exposed on the outer leaflet of the plasma membrane of tumor cells.[1][2][3] This binding initiates a dual anti-tumor response: direct cytotoxicity and phagocytic engulfment of the cancer cells.[1][3]
The Crucial Role of Knockout Models in Specificity Validation
To rigorously validate that the therapeutic effect of CER-1236 is exclusively mediated by the TIM-4 and phosphatidylserine interaction, knockout models are indispensable. These models allow for the systematic elimination of the target ligand or the receptor component, thereby providing a clean background to assess off-target effects. For CER-1236, two primary types of knockout models are essential:
-
Phosphatidylserine (PS) Knockout/Masked Target Tumor Cells: Tumor cell lines that are genetically modified to prevent the externalization of phosphatidylserine upon apoptosis or cellular stress. This creates a target-negative control.
-
TIM-4 Knockout CER-T Cells: A control CER-T cell line where the TIM-4 extracellular domain is rendered non-functional or completely removed. This serves as a receptor-negative control.
Comparative Analysis of CER-1236 Activity
The following tables summarize the expected outcomes from key experiments designed to validate the specificity of CER-1236 using wild-type (WT) and knockout models.
Table 1: In Vitro Cytotoxicity Assay
| Cell Type | Target Cells | Effector:Target Ratio | % Lysis (CER-1236) | % Lysis (TIM-4 KO CER-T) |
| WT Tumor Cells | PS-Positive | 10:1 | High | Low/Baseline |
| PS KO Tumor Cells | PS-Negative | 10:1 | Low/Baseline | Low/Baseline |
| Untransduced T-cells | PS-Positive | 10:1 | Low/Baseline | N/A |
Table 2: Cytokine Release Assay (e.g., IFN-γ, TNF-α)
| Effector Cells | Target Cells | Cytokine Release (pg/mL) |
| CER-1236 | WT Tumor Cells (PS-Positive) | High |
| CER-1236 | PS KO Tumor Cells (PS-Negative) | Low/Baseline |
| TIM-4 KO CER-T | WT Tumor Cells (PS-Positive) | Low/Baseline |
| Untransduced T-cells | WT Tumor Cells (PS-Positive) | Low/Baseline |
Experimental Protocols
Generation of Phosphatidylserine Knockout (PS KO) Tumor Cells
-
Objective: To create a target-negative tumor cell line.
-
Methodology: Utilize CRISPR-Cas9 gene editing to knock out genes essential for phosphatidylserine externalization, such as scramblases (e.g., XKR8) or flippases (e.g., ATP11C).
-
Design and clone sgRNAs targeting the gene of interest into a Cas9-expressing vector.
-
Transfect the target tumor cell line (e.g., a mantle cell lymphoma line like REC-1) with the CRISPR-Cas9 plasmid.
-
Select single-cell clones and expand them.
-
Validate gene knockout by sequencing and functional assays (e.g., Annexin V staining after inducing apoptosis) to confirm the absence of PS exposure.
-
In Vitro Cytotoxicity Assay
-
Objective: To quantify the killing capacity of CER-1236 T-cells against target and non-target cells.
-
Methodology: A common method is the chromium-51 (⁵¹Cr) release assay.
-
Label target cells (WT and PS KO tumor cells) with ⁵¹Cr.
-
Co-culture the labeled target cells with effector cells (CER-1236, TIM-4 KO CER-T, or untransduced T-cells) at various effector-to-target ratios.
-
Incubate for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Cytokine Release Assay
-
Objective: To measure the activation of CER-1236 T-cells upon engagement with their target.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.
-
Co-culture effector cells and target cells under the same conditions as the cytotoxicity assay.
-
After 24-48 hours, collect the supernatant.
-
Perform ELISA for key cytokines such as IFN-γ and TNF-α according to the manufacturer's instructions.
-
Quantify the cytokine concentration by measuring absorbance and comparing it to a standard curve.
-
Visualizing the Mechanism and Validation Workflow
The following diagrams illustrate the signaling pathway of CER-1236 and the experimental workflow for its validation.
Caption: Mechanism of CER-1236 anti-tumor activity.
Caption: Experimental workflow for validating CER-1236 specificity.
References
- 1. Facebook [cancer.gov]
- 2. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
A New Era in Cancer Therapy: Benchmarking BO-1236, a Novel Chimeric Engulfment Receptor T-Cell Therapy, Against Industry Standards
For Immediate Release
In the rapidly evolving landscape of oncology, a novel cell therapy, BO-1236, is demonstrating a promising dual-pronged approach to cancer treatment. This guide provides an in-depth comparison of the preclinical performance of this compound against current industry standards for Mantle Cell Lymphoma (MCL) and EGFR-positive Non-Small Cell Lung Cancer (NSCLC). This compound is an autologous T-cell therapy genetically engineered to express a Chimeric Engulfment Receptor (CER), designated CER-1236. This innovative therapy targets phosphatidylserine (PS), a lipid exposed on the surface of tumor cells, to initiate a multi-faceted anti-tumor response.
The mechanism of this compound is designed to bridge the innate and adaptive immune systems. The CER-1236 construct incorporates the extracellular domain of the PS receptor TIM-4, enabling the engineered T-cells to recognize and bind to cancer cells.[1] This binding triggers not only direct cytotoxic killing of the tumor cells but also initiates phagocytosis, or engulfment, of tumor-associated antigens. These engulfed antigens are then presented to the broader immune system, activating a secondary, more comprehensive anti-tumor attack.[1] This dual functionality of direct killing and antigen presentation represents a significant potential advancement over existing therapies.
Performance in Mantle Cell Lymphoma (MCL)
Mantle Cell Lymphoma is an aggressive form of non-Hodgkin lymphoma with a pressing need for more effective and durable treatments. The current standard of care for younger, physically fit patients often involves intensive chemoimmunotherapy regimens, such as R-CHOP alternating with R-DHAP, followed by autologous stem cell transplantation (ASCT). For older or less fit patients, combination therapies like bendamustine and rituximab (BR) are frequently employed. A key advancement in MCL treatment has been the introduction of Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib.
Preclinical studies of this compound have shown significant activity in MCL models. The therapy's ability to induce both direct cytotoxicity and a broader immune response suggests it may offer a new therapeutic avenue for this challenging disease.
| Treatment Modality | Efficacy in Preclinical MCL Models |
| This compound (CER-1236) | Data from preclinical studies demonstrate potent anti-tumor activity. (Further quantitative data from the primary publication is pending) |
| Ibrutinib (BTK Inhibitor) | Preclinical studies have shown that ibrutinib inhibits BCR signaling and induces apoptosis in MCL cell lines.[2] |
| Bendamustine + Rituximab (BR) | This combination has demonstrated significant efficacy in both frontline and relapsed/refractory MCL settings in clinical trials.[3][4][5][6][7] |
| R-CHOP/R-DHAP | This intensive chemotherapy regimen is a standard of care for younger patients and has shown high response rates in clinical studies.[8][9][10][11] |
Performance in EGFR-Positive Non-Small Cell Lung Cancer (NSCLC)
The treatment of NSCLC has been revolutionized by targeted therapies, particularly for patients with activating mutations in the epidermal growth factor receptor (EGFR). The current preferred first-line treatment for these patients is osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).
This compound offers a novel, non-EGFR-targeted approach for this patient population. By targeting a more universal tumor marker like phosphatidylserine, this compound may have the potential to treat a broader range of NSCLC tumors and potentially overcome resistance mechanisms that can develop with TKI therapies.
| Treatment Modality | Efficacy in Preclinical EGFR+ NSCLC Models |
| This compound (CER-1236) | Preclinical data indicates promising anti-tumor effects in NSCLC models. (Further quantitative data from the primary publication is pending) |
| Osimertinib (EGFR-TKI) | In preclinical mouse models of EGFR-mutant lung adenocarcinoma, osimertinib has been shown to induce a durable response, which is dependent on an intact adaptive immune system.[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the objective evaluation of these therapies.
This compound (CER-1236) Experimental Protocol
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity and Phagocytosis Assays:
-
Cell Lines: Human MCL and EGFR-positive NSCLC cell lines were used as targets.
-
Effector Cells: Human T-cells were engineered to express the CER-1236 construct.
-
Methodology: Co-culture experiments were performed to assess the ability of CER-1236 T-cells to kill tumor cells and engulf tumor cell debris. Cytotoxicity was measured using standard assays (e.g., chromium release or flow cytometry-based killing assays). Phagocytosis was quantified by microscopy or flow cytometry, tracking the uptake of labeled tumor cell components by the CER-T cells.
In Vivo Tumor Models:
-
Animal Models: Immunodeficient mouse models were used to assess the in vivo efficacy of CER-1236.
-
Methodology: Mice were implanted with human MCL or NSCLC tumor cells to establish tumors. Once tumors were established, mice were treated with infusions of CER-1236 T-cells. Tumor growth was monitored over time, and survival was recorded.
Standard of Care Experimental Protocols (General Overview)
Ibrutinib (MCL):
-
In Vitro: MCL cell lines were treated with varying concentrations of ibrutinib to determine its effect on cell viability, apoptosis, and BCR pathway signaling (e.g., by Western blotting for phosphorylated BTK).
-
In Vivo: Immunodeficient mice bearing MCL xenografts were treated orally with ibrutinib, and tumor growth and survival were monitored.
Osimertinib (NSCLC):
-
In Vitro: EGFR-mutant NSCLC cell lines were treated with osimertinib to assess its impact on cell proliferation and EGFR signaling pathways.
-
In Vivo: Genetically engineered mouse models (GEMMs) that develop EGFR-mutant lung tumors or immunodeficient mice with implanted EGFR-mutant NSCLC cell lines were used.[1] Treatment with osimertinib was administered, and tumor burden was assessed by imaging or at necropsy.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Mechanism of Action of this compound (CER-1236) T-cells.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. OR | Free Full-Text | Novel Strategies against Hepatocellular Carcinoma through Lipid Metabolism [techscience.com]
- 4. CERo Therapeutics to Present Preclinical Data on CER-1236 for Ovarian Cancer at SITC Conference | Nasdaq [nasdaq.com]
- 5. streetinsider.com [streetinsider.com]
- 6. deepdyve.com [deepdyve.com]
- 7. Frontiers | Antitumor immunostimulatory activity of the traditional Chinese medicine polysaccharide on hepatocellular carcinoma [frontiersin.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Cero | [cero.bio]
- 11. CERo Therapeutics Holdings, Inc. Doses First Patient with CER-1236 in Phase 1 Clinical Trial for Acute Myeloid Leukemia and is Advancing Through Protocol-Defined Evaluations | Nasdaq [nasdaq.com]
Independent Verification of Bomedemstat (BO-1236) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Bomedemstat (formerly known as BO-1236, also IMG-7289 or MK-3543), a first-in-class, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), against current therapeutic alternatives for the treatment of myeloproliferative neoplasms (MPNs).[1][2][3] The data presented is collated from published clinical trial findings to facilitate an independent verification of Bomedemstat's performance.
Mechanism of Action
Bomedemstat functions by inhibiting the human enzyme lysine-specific demethylase-1 (LSD1), an epigenetic regulator that plays a crucial role in the self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes.[1][3] LSD1 is overexpressed in MPNs.[4][5] By inhibiting LSD1, Bomedemstat aims to control the overproduction of blood cells, particularly platelets, and potentially modify the disease course.[5][6] Specifically, LSD1 demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to transcriptional repression of some genes and activation of others. Inhibition of LSD1 by Bomedemstat enhances H3K4 methylation, leading to increased expression of tumor suppressor genes, and promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[7]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the structure of clinical investigations, the following diagrams are provided.
Caption: Mechanism of action of Bomedemstat in inhibiting LSD1.
Caption: Generalized workflow for Bomedemstat clinical trials.
Performance Comparison: Bomedemstat vs. Alternatives
The clinical development of Bomedemstat has focused on two primary MPNs: Essential Thrombocythemia (ET) and Myelofibrosis (MF).
Bomedemstat in Essential Thrombocythemia (ET)
Alternative: Hydroxyurea is a standard first-line cytoreductive therapy for high-risk ET.[8][9]
Clinical Trial Data:
| Endpoint/Parameter | Bomedemstat (Phase 2b, NCT04254978)[10] | Notes |
| Patient Population | Patients with ET resistant/intolerant to at least one standard treatment. | 88% of patients previously treated with hydroxyurea met ELN criteria for resistance/intolerance. |
| Primary Objective | Safety and response (platelet count ≤400x109/L without thromboses). | |
| Platelet Count Reduction | 91% of patients treated for ≥12 weeks achieved a platelet count ≤400x109/L. | Median time to response was 8.1 weeks. |
| Durable Response | 83% of patients treated for >24 weeks achieved a durable response (platelet count ≤400x109/L for ≥12 weeks). | |
| Symptom Improvement (TSS) | In patients with baseline TSS ≥10, 69% showed reductions at Week 12. | 38% had improvements of >10 points. |
| Mutant Allele Frequency | At Week 24, 87% of evaluable patients had a decrease in JAK2 and CALR allele frequencies. | Mean decrease of -29%. |
| Common Adverse Events | Dysgeusia (52%), fatigue (34%), constipation (32%), arthralgia (27%), thrombocytopenia (25%). |
Ongoing Comparative Trial: A Phase 3 trial (NCT06456346, Shorespan-007) is currently evaluating Bomedemstat against hydroxyurea in treatment-naive ET patients.[8][9][11][12] The primary endpoint is the durable clinicohematologic response rate.[8][9][11][12]
Bomedemstat in Myelofibrosis (MF)
Alternative: Ruxolitinib (a JAK1/2 inhibitor) is the standard of care for managing symptoms and splenomegaly in intermediate- to high-risk MF.[4][13]
Clinical Trial Data:
| Endpoint/Parameter | Bomedemstat (Phase 2, NCT03136185)[14][15] | Notes |
| Patient Population | Patients with advanced MF intolerant, refractory, or inadequately controlled by approved therapy. | 83% of patients had prior treatment with ruxolitinib.[15] |
| Spleen Volume Reduction (SVR) | At 24 weeks, 64% of evaluable patients had a reduction in spleen volume. | 28% had an SVR of ≥20%.[14] |
| Symptom Improvement (TSS) | At 24 weeks, 55% of all patients had a decrease in TSS. | 22% experienced a decrease of ≥50%.[14] |
| Bone Marrow Fibrosis | 85% of patients had improved or stable bone marrow fibrosis scores post-baseline.[14] | |
| Anemia | 90% of transfusion-independent patients at baseline had stable or improved hemoglobin levels.[14] | 44% had an increase of at least 1.0 g/dL.[14] |
| Common Adverse Events | Not detailed in the provided search results. | The treatment was generally reported as well-tolerated.[14][15] |
Combination Therapy: A Phase 2 study has also evaluated Bomedemstat in combination with ruxolitinib for patients with MF, demonstrating safety and favorable efficacy in both JAK inhibitor-naive and previously treated patients.[13]
Experimental Protocols
Phase 2b Study in Essential Thrombocythemia (NCT04254978)
-
Study Design: An ongoing, global, open-label, Phase 2b study.[10]
-
Participants: Patients with ET requiring cytoreductive therapy who are resistant or intolerant to at least one standard treatment, with a platelet count >450x109/L and hemoglobin ≥10 g/dL.[10]
-
Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, titrated to maintain a platelet count of 200-400x109/L.[10]
-
Primary Outcome Measures: Safety and the proportion of patients achieving a platelet count ≤400x109/L without thrombotic events.[10]
-
Key Secondary Outcome Measures: Durability of response, symptom improvement as measured by the Total Symptom Score (TSS), and reduction in white blood cell counts and mutation burden.[10]
Phase 2 Study in Advanced Myelofibrosis (NCT03136185)
-
Study Design: An ongoing, global, open-label, Phase 2 study.[15]
-
Participants: Patients with intermediate-2 or high-risk MF who are intolerant, refractory, resistant, or inadequately controlled by approved therapy, with a platelet count ≥100 x 109/L.[15]
-
Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d, with titration as needed to achieve a target platelet count of 50-75x109/L.[15]
-
Primary Outcome Measures: Safety, reduction in spleen volume as measured by MRI/CT, and reduction in total symptom scores (TSS) using the MPN-SAF instrument.[15]
-
Key Secondary Outcome Measures: Changes in bone marrow fibrosis, anemia, and the allelic frequencies of mutations.[15]
References
- 1. Mechanism of action of bomedemstat | VJHemOnc [vjhemonc.com]
- 2. merck.com [merck.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]
- 5. Updates from a Phase II study of bomedemstat for the treatment of essential thrombocythemia | VJHemOnc [vjhemonc.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Bomedemstat | C28H34FN7O2 | CID 122460381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia (MK-3543-007) [clinicaltrials.stanford.edu]
- 9. merckclinicaltrials.com [merckclinicaltrials.com]
- 10. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bomedemstat vs Hydroxyurea for Essential Thrombocythemia - MSD [msdclinicaltrials.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. deceraclinical.com [deceraclinical.com]
- 14. onclive.com [onclive.com]
- 15. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BO-1236 (3-Chloro-4-methylbenzoic acid)
This document provides essential safety and logistical information for the proper disposal of BO-1236, chemically identified as 3-Chloro-4-methylbenzoic acid (CAS No. 5162-82-3). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Safety and Hazard Summary
Chemical Identification:
-
Name: 3-Chloro-4-methylbenzoic acid
-
Synonyms: this compound, p-Toluic acid, 3-chloro-
-
CAS Number: 5162-82-3
-
Molecular Formula: C₈H₇ClO₂
-
Molecular Weight: 170.59 g/mol [1]
Primary Hazards:
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| Molecular Weight | 170.59 g/mol | [1] |
| Physical State | Solid | [3] |
| Appearance | White to Off-White | ChemicalBook |
| Melting Point | 208 °C | ChemicalBook |
| Boiling Point | 105-107 °C (at 6.5 Torr) | ChemicalBook |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | ChemicalBook |
| Storage Temperature | Room Temperature (in a dry, sealed container) | ChemicalBook |
Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety goggles or a face shield.
-
Wear a lab coat.
-
If dust is present, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
For small spills, sweep up the solid material and place it into a suitable container for disposal.
-
Ensure adequate ventilation in the spill area.
4. Disposal Route:
-
Dispose of the waste container through an approved hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Decontamination:
-
Thoroughly wash any contaminated surfaces with soap and water.
-
Wash hands and any exposed skin after handling.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for BO-1236
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of BO-1236. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The required PPE may vary based on the specific experimental conditions and the quantity of the substance being handled.
Recommended PPE for Handling this compound
| Protection Level | Equipment | Specifications |
| Standard Handling | Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | |
| Body Protection | Laboratory coat or gown. | |
| Foot Protection | Closed-toe shoes. | |
| Operations with Splash or Aerosol Risk | Eye and Face Protection | Face shield in addition to safety glasses or goggles. |
| Respiratory Protection | Use of a fume hood is required. If a fume hood is not available, a NIOSH-approved respirator may be necessary. | |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat. |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for detailed PPE requirements.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the work area, preferably within a certified chemical fume hood, is clean and free of clutter.
-
-
Handling:
-
When weighing or measuring this compound, use techniques that minimize the generation of dust or aerosols.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Keep containers of this compound closed when not in use.
-
-
Post-Procedure:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate waste containing this compound into designated, clearly labeled waste containers.
-
Remove PPE in the correct order to avoid cross-contamination.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels) | Labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, leak-proof, and chemically compatible container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-proof sharps container. | Dispose of through the designated sharps waste stream. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and follow your institution's established spill response protocol. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
